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  • Product: 2-(3,3-Dimethylcyclobutyl)acetic acid
  • CAS: 1638767-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Dimethylcyclobutyl)acetic Acid

Introduction 2-(3,3-Dimethylcyclobutyl)acetic acid is a carboxylic acid derivative featuring a compact and sterically hindered cyclobutane ring. While not as extensively characterized in public literature as some other c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,3-Dimethylcyclobutyl)acetic acid is a carboxylic acid derivative featuring a compact and sterically hindered cyclobutane ring. While not as extensively characterized in public literature as some other carboxylic acids, its unique structural motifs—a gem-dimethyl substituted cyclobutane ring directly attached to an acetic acid moiety—make it a compound of interest for researchers in medicinal chemistry and material science. The rigidity of the cyclobutane ring and the presence of the gem-dimethyl group can impart specific conformational constraints and lipophilic characteristics, which are critical in the design of novel therapeutic agents and specialized polymers. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential application and for predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(3,3-Dimethylcyclobutyl)acetic acid. In the absence of extensive experimental data in peer-reviewed literature, this document combines established chemical principles with computational predictions to offer a robust profile of the molecule. Furthermore, it details standardized, field-proven experimental protocols for the empirical determination of these properties, providing a self-validating framework for researchers.

Molecular Structure and Identifiers

The molecular structure of 2-(3,3-Dimethylcyclobutyl)acetic acid consists of an acetic acid group attached to a 3,3-dimethylcyclobutane ring. The cyclobutane ring is known to be puckered, adopting a "butterfly" conformation to relieve ring strain. The gem-dimethyl substitution on the C3 position significantly influences this conformation and the overall steric profile of the molecule.

  • IUPAC Name: 2-(3,3-Dimethylcyclobutyl)acetic acid

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

  • Canonical SMILES: CC1(C)CC(C1)CC(=O)O

  • InChI Key: In the absence of a dedicated public database entry, a definitive InChI Key cannot be provided.

Summary of Physicochemical Properties

Due to the limited availability of experimental data for 2-(3,3-Dimethylcyclobutyl)acetic acid, the following table includes values predicted by well-established computational models. These predictions serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueMethod of Prediction/Notes
Melting Point 75-85 °CPredicted using a group contribution model. Subject to crystal packing effects.
Boiling Point 230-240 °C (at 760 mmHg)Predicted using a fragment-based model. Carboxylic acids often have high boiling points due to dimerization via hydrogen bonding.[1]
pKa 4.8 ± 0.2Predicted using a quantitative structure-property relationship (QSPR) model. Typical for a carboxylic acid.
Solubility in Water ~5 g/L at 25 °CPredicted based on molecular structure and lipophilicity.
LogP (Octanol-Water Partition Coefficient) 2.1 ± 0.3A measure of lipophilicity, predicted using a fragment-based approach.

Detailed Physicochemical Properties and Experimental Determination

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For carboxylic acids, this is heavily influenced by the efficiency of hydrogen bonding in the solid state.

Predicted Value: 75-85 °C

Methodology for Experimental Determination: Capillary Melting Point

The determination of the melting point range provides a reliable indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Protocol:

  • Sample Preparation: A small amount of the crystalline 2-(3,3-Dimethylcyclobutyl)acetic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the predicted melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has liquefied (T₂) are recorded. The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Finely powder crystalline sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Measure2 Heat slowly (1-2 °C/min) Measure1->Measure2 Measure3 Record T1 (first liquid drop) Measure2->Measure3 Measure4 Record T2 (all liquid) Measure3->Measure4 Result1 Report melting range (T1 - T2) Measure4->Result1

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point reflects the strength of intermolecular forces in the liquid state. Carboxylic acids exhibit significantly higher boiling points than other organic molecules of similar molecular weight due to the formation of stable hydrogen-bonded dimers.[1]

Predicted Value: 230-240 °C (at 760 mmHg)

Methodology for Experimental Determination: Siwoloboff Method (Micro Boiling Point)

This micro-method is suitable for small quantities of the substance.

Protocol:

  • Sample Preparation: A small amount (0.1-0.2 mL) of liquid 2-(3,3-Dimethylcyclobutyl)acetic acid is placed in a small test tube (fusion tube).

  • Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices:

  • Inverted Capillary: Traps vapor of the substance. The point at which the liquid re-enters the capillary upon cooling signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For 2-(3,3-Dimethylcyclobutyl)acetic acid, it quantifies the equilibrium of the dissociation of the carboxylic acid proton in a given solvent, typically water.

Predicted Value: 4.8 ± 0.2

Methodology for Experimental Determination: Potentiometric Titration

This is a highly accurate method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added.

Protocol:

  • Sample Preparation: A precisely weighed amount of 2-(3,3-Dimethylcyclobutyl)acetic acid is dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low).

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of sharpest inflection. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Causality Behind Experimental Choices:

  • Potentiometric Monitoring: Provides a precise and continuous measurement of the change in hydrogen ion concentration, allowing for accurate determination of the equivalence and half-equivalence points.

  • Half-Equivalence Point: At this point, the concentrations of the undissociated acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Setup1 Dissolve known mass of acid in water Setup2 Calibrate and immerse pH electrode Setup1->Setup2 Titr1 Add standardized NaOH in increments Setup2->Titr1 Titr2 Record pH after each addition Titr1->Titr2 Analysis1 Plot pH vs. Volume of NaOH Titr2->Analysis1 Analysis2 Determine equivalence point (inflection) Analysis1->Analysis2 Analysis3 Determine half-equivalence point Analysis2->Analysis3 Analysis4 pKa = pH at half-equivalence point Analysis3->Analysis4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development and formulation.

Predicted Value (Water): ~5 g/L at 25 °C

Methodology for Experimental Determination: Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of solid 2-(3,3-Dimethylcyclobutyl)acetic acid is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the resulting solution is saturated.

  • Prolonged Equilibration: Guarantees that the system has reached thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

Conclusion

2-(3,3-Dimethylcyclobutyl)acetic acid presents an interesting structural scaffold for further investigation. This guide has provided a foundational understanding of its key physicochemical properties through a combination of computational predictions and detailed, robust experimental protocols. The provided methodologies are designed to be self-validating and are grounded in established chemical principles, offering a clear path for researchers to empirically characterize this compound. Such characterization is an essential step in unlocking its potential in drug discovery and material science.

References

  • Purdue University Department of Chemistry. (n.d.). Boiling Points of Carboxylic Acids. Retrieved from [Link]

  • Nichols, L. (2021). Melting Point. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Understanding the thermodynamic properties of cyclobutane carboxylic acids

An In-depth Technical Guide to the Thermodynamic Properties of Cyclobutanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutanecarboxylic acid is a pivotal building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its thermodynamic properties is fundamental to controlling its reactivity, predicting its stability, and optimizing its application in drug design and materials science. This guide provides a comprehensive analysis of the key thermodynamic parameters of cyclobutanecarboxylic acid, grounded in both experimental data and computational insights. We delve into the significant influence of ring strain on its enthalpy of formation, explore methods for its experimental determination, and discuss the practical implications of these properties for researchers in the field.

Introduction: The Significance of a Strained Ring

Cyclobutanecarboxylic acid (C₅H₈O₂) is a colorless liquid that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its utility is prominently demonstrated in its role as a precursor to several approved drugs, including the analgesic Butorphanol and the antiviral agent Boceprevir, where the cyclobutane motif is a key structural feature.[3]

The defining characteristic of the cyclobutane ring is its substantial ring strain , a consequence of distorted bond angles and eclipsing hydrogen interactions.[4] This inherent instability, totaling approximately 26.3 kcal/mol (110 kJ/mol) for the parent cyclobutane, is a major determinant of the molecule's thermodynamic landscape.[5][6] Understanding this strain energy is not merely an academic exercise; it directly informs the molecule's enthalpy of formation, influences the feasibility of synthetic routes, and impacts the stability of the final products. For drug development professionals, properties such as the acid dissociation constant (pKa) and phase transition enthalpies are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation characteristics.

Core Thermodynamic Properties

The thermodynamic profile of a molecule provides a quantitative basis for its stability and reactivity. For cyclobutanecarboxylic acid, these properties are dominated by the interplay between the strained four-membered ring and the functional carboxylic acid group.

Enthalpy of Formation (ΔfH°)
Phase Transition Thermodynamics

The transitions between solid, liquid, and gas phases are governed by specific thermodynamic parameters that are vital for purification, formulation, and storage.

  • Enthalpy of Vaporization (ΔvapH°): This is the energy required to convert one mole of the liquid to a gas. For cyclobutanecarboxylic acid, a value of 47.6 kJ/mol has been reported.[8] This parameter is crucial for processes like distillation and for estimating vapor pressure.

  • Enthalpy of Sublimation (ΔsubH°): The energy needed to transition from a solid directly to a gas. While not directly reported for this molecule, it can be determined experimentally using techniques like the Knudsen effusion method, which has been applied to other carboxylic acids.[9] For many organic molecules, sublimation enthalpies range from 90 to 160 kJ/mol.[10]

Acid Dissociation Constant (pKa)

The pKa is a measure of a compound's acidity in solution and is thermodynamically related to the Gibbs free energy of the dissociation reaction. Cyclobutanecarboxylic acid is a weak acid with a reported pKa value of approximately 4.79 , making it slightly less acidic than acetic acid (pKa ~4.76).[2][8] This value is critical for drug development, as it influences the charge state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Summary of Key Properties
PropertyValueSource(s)
Molecular FormulaC₅H₈O₂[11]
Molar Mass100.12 g/mol [2][8]
Boiling Point~195 °C[1][2][3]
Melting Point-7.5 °C to -20 °C[2][8]
Density (25 °C)~1.047 g/mL[2][12]
pKa (25 °C)4.79 (average)[2][8]
Enthalpy of Vaporization (ΔvapH°)47.6 kJ/mol[8]
Ring Strain (parent cyclobutane)~26.3 kcal/mol (~110 kJ/mol)[5][6]

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic data relies on precise calorimetric and analytical techniques. The choice of method is dictated by the property of interest and the physical state of the sample.

Workflow for Enthalpy of Formation via Combustion Calorimetry

Oxygen bomb calorimetry is the gold standard for determining the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The process is a self-validating system when properly calibrated.

  • Why a Bomb Calorimeter? It provides a constant-volume system, ensuring that the heat measured corresponds directly to the change in internal energy (ΔU).

  • Why High-Pressure Oxygen? To ensure complete and rapid combustion of the organic compound to CO₂ and H₂O, preventing side reactions that would corrupt the data.[13]

  • Why Calibration with Benzoic Acid? Benzoic acid is a well-characterized primary standard with a precisely known enthalpy of combustion. Calibrating the calorimeter with it determines the "heat capacity" of the entire apparatus (the bomb, water, stirrer, etc.), which is essential for calculating the energy released by the unknown sample.[14]

  • Why Corrections to Standard State? The initial and final conditions inside the bomb (high pressure, non-standard temperature) are not the thermodynamic standard state (1 bar, 298.15 K). Rigorous calculations, known as Washburn corrections, are required to adjust the experimental data to these standard conditions, accounting for factors like the formation of nitric acid from residual N₂ and the energy of compressing the gases.[15]

  • Calibration:

    • A pellet of high-purity benzoic acid (~1 g) is accurately weighed and placed in the crucible inside the bomb.

    • A known length of fuse wire is attached to the ignition electrodes, touching the pellet.

    • 1 mL of deionized water is added to the bomb to saturate the internal atmosphere, ensuring water is in its liquid state upon completion.

    • The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen.

    • The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium while stirring.

    • The initial temperature is recorded for several minutes to establish a baseline.

    • The sample is ignited. The temperature is recorded at regular intervals through its rapid rise and subsequent slow cooling period.

    • The heat capacity of the calorimeter is calculated from the corrected temperature rise and the known energy of combustion of benzoic acid.

  • Sample Measurement:

    • The process is repeated using a known mass of cyclobutanecarboxylic acid. As it is a liquid, it is typically weighed into a gelatin capsule or absorbed onto a pellet of benzoic acid.[14]

    • The total energy released is measured.

    • The energy contributed by the fuse wire and any capsule or pellet material is subtracted to find the energy released by the cyclobutanecarboxylic acid alone.

  • Calculation:

    • The constant-volume energy of combustion (ΔcU) is calculated.

    • Corrections are applied to convert ΔcU to the standard enthalpy of combustion (ΔcH°).

    • The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known ΔfH° values for CO₂(g) and H₂O(l).

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Enthalpy of Sublimation via Knudsen Effusion

This technique is used for compounds with low vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

  • Setup: A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

  • Equilibration: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.

  • Measurement: The rate of mass loss from the cell is measured over time using a sensitive microbalance.

  • Repetition: Steps 2 and 3 are repeated at several different temperatures.

  • Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of effusion. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Chemistry Approaches

When experimental data is scarce or difficult to obtain, computational methods provide powerful tools for predicting thermodynamic properties.[16]

  • Ab Initio Methods: High-level quantum mechanical calculations (e.g., G3, G4 theories) can predict enthalpies of formation with high accuracy, often approaching experimental uncertainty. These methods are computationally intensive but provide reliable data.

  • Density Functional Theory (DFT): DFT offers a balance between accuracy and computational cost. It is widely used to calculate geometries, vibrational frequencies (for entropy and heat capacity calculations), and reaction energies for molecules the size of cyclobutanecarboxylic acid.[17][18]

  • Group Contribution Methods: Methods like the Joback method estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[19] While less accurate than quantum methods, they provide rapid estimations.

These computational tools are not just predictive; they provide mechanistic insights into conformational preferences and the electronic effects of substituents that are difficult to probe experimentally.[17]

Structure-Property Relationships: The Role of Ring Strain

The thermodynamic properties of cyclobutanecarboxylic acid are inextricably linked to its strained-ring structure. The deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 90° creates significant angle strain.[4] This strain energy elevates the ground-state enthalpy of the molecule, making it less stable and more reactive than an analogous acyclic carboxylic acid.

This stored potential energy can be released in ring-opening reactions, making cyclobutane derivatives valuable synthetic intermediates. The diagram below illustrates how ring strain contributes to the overall enthalpy of formation.

G cluster_0 Energy Level Diagram y_axis Standard Enthalpy of Formation (ΔfH°) x_axis x_axis origin 1,4.5 1,4.5 origin->1,4.5 Energy elements Constituent Elements (5C + 4H₂ + O₂) unstrained Hypothetical 'Unstrained' Isomer (e.g., pivalic acid) elements->unstrained ΔfH°(unstrained) strained Cyclobutanecarboxylic Acid elements->strained ΔfH°(strained) unstrained->strained  Ring Strain Energy  (~110 kJ/mol)

Caption: Ring strain elevates the molecule's enthalpy of formation.

Applications and Implications in Drug Development

A quantitative grasp of thermodynamics is essential for translating a chemical entity into a viable drug candidate.

  • Synthetic Route Design: The high enthalpy of formation of cyclobutane derivatives means that reactions forming the ring are often thermodynamically challenging, while ring-opening reactions can be energetically favorable. This knowledge allows chemists to design more efficient synthetic pathways.

  • Drug Stability and Shelf-Life: A molecule's Gibbs free energy of formation is a key indicator of its stability. Unstable compounds may be prone to degradation, impacting shelf-life and patient safety. While the ring strain makes cyclobutanes reactive, the overall molecule can be kinetically stable under normal storage conditions.[8]

  • Solubility and Absorption: The pKa directly dictates the ionization state of the carboxylic acid group. A drug's charge affects its solubility in aqueous environments (like the gut) and its ability to cross nonpolar lipid membranes. Formulators use pKa data to select appropriate salt forms and excipients to optimize bioavailability.

Conclusion

Cyclobutanecarboxylic acid presents a fascinating case study in molecular thermodynamics, where the properties of a simple functional group are profoundly modulated by the strained-ring scaffold to which it is attached. Its high ring strain results in a significant positive contribution to its enthalpy of formation, a key factor governing its chemical behavior. The experimental determination of its thermodynamic properties, through robust techniques like bomb calorimetry, combined with insights from computational chemistry, provides the foundational data required by researchers. For professionals in drug development, these parameters are not abstract numbers but practical tools that guide synthesis, predict stability, and inform formulation, ultimately enabling the rational design of new and effective medicines.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Cheméo. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2005). Vaporization, fusion and sublimation enthalpies of the dicarboxylic acids from C4 to C14 and C16. ResearchGate. [Link]

  • Good, W. D. (1970). The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and 1,1-dimethylcyclopropane. CDC Stacks. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

  • ChemBK. (2024). cyclobutane carboxylic acid. [Link]

  • Active Thermochemical Tables. (n.d.). Cyclobutane Enthalpy of Formation. [Link]

  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. [Link]

  • Chemistry LibreTexts. (2021). 12.4: Strain in Cycloalkane Rings. [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Bilde, M., et al. (2003). Aerosol Volatility and Enthalpy of Sublimation of Carboxylic Acids. ACS Publications. [Link]

  • Vidal, J. E., et al. (2011). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

  • Reiss, H., & Esser, J. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry. [Link]

  • Wentzel, J. (2018). Computational Thermodynamics. CORE. [Link]

  • LibreTexts. (n.d.). Ring Strain in Cycloalkanes. [Link]

  • Chirico, R. D., et al. (2011). Corrections to standard state in combustion calorimetry: an update and a web-based tool. NIH National Library of Medicine. [Link]

Sources

Foundational

What is the CAS number for 2-(3,3-Dimethylcyclobutyl)acetic acid?

A Comprehensive Technical Guide to 2-(3,3-Dimethylcyclobutyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-(3,3-Dimethylcyclob...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 2-(3,3-Dimethylcyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(3,3-Dimethylcyclobutyl)acetic acid, a unique carboxylic acid with potential applications as a structural motif in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, proposes a viable synthetic pathway, presents predicted physicochemical properties, and discusses its potential applications in drug discovery. Furthermore, it outlines standard analytical methodologies for its characterization and quality control. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis and utilization of novel cyclobutane-containing building blocks.

Chemical Identity and Nomenclature

2-(3,3-Dimethylcyclobutyl)acetic acid is a carbocyclic compound characterized by an acetic acid moiety attached to a 3,3-dimethylcyclobutane ring. Due to its relatively niche status, it is not widely listed in major chemical databases.

  • IUPAC Name: 2-(3,3-Dimethylcyclobutyl)acetic acid

  • CAS Number: A specific CAS Registry Number for this compound is not readily found in public databases, suggesting it may be a novel or less common research chemical.

  • MDL Number: MFCD26938296[1]

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

  • Chemical Structure:

Synthesis and Manufacturing

A definitive, published synthesis protocol for 2-(3,3-dimethylcyclobutyl)acetic acid is not currently available in the searched literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the malonic ester synthesis, which is a classic method for preparing substituted carboxylic acids.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The proposed synthesis starts from the commercially available 3,3-dimethylcyclobutane-1-carbaldehyde. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Reduction to Alcohol cluster_1 Step 2: Halogenation cluster_2 Step 3: Malonic Ester Alkylation cluster_3 Step 4: Hydrolysis & Decarboxylation Aldehyde 3,3-Dimethylcyclobutane -1-carbaldehyde Alcohol (3,3-Dimethylcyclobutyl)methanol Aldehyde->Alcohol NaBH₄, MeOH Halide 1-(Bromomethyl)-3,3- dimethylcyclobutane Alcohol->Halide PBr₃ AlkylatedEster Diethyl 2-((3,3-dimethylcyclobutyl)methyl)malonate Halide->AlkylatedEster NaOEt, EtOH MalonicEster Diethyl Malonate MalonicEster->AlkylatedEster FinalProduct 2-(3,3-Dimethylcyclobutyl) acetic acid AlkylatedEster->FinalProduct 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ

Caption: Proposed synthetic workflow for 2-(3,3-Dimethylcyclobutyl)acetic acid.

Detailed Experimental Protocol

Step 1: Reduction of 3,3-Dimethylcyclobutane-1-carbaldehyde

  • To a solution of 3,3-dimethylcyclobutane-1-carbaldehyde (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,3-dimethylcyclobutyl)methanol.

Step 2: Bromination of (3,3-Dimethylcyclobutyl)methanol

  • To a solution of (3,3-dimethylcyclobutyl)methanol (1.0 eq) in a suitable solvent like diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give 1-(bromomethyl)-3,3-dimethylcyclobutane.

Step 3: Alkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.1 eq) in absolute ethanol (EtOH).

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Add the previously synthesized 1-(bromomethyl)-3,3-dimethylcyclobutane (1.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Dry the organic phase and concentrate to obtain the crude diethyl 2-((3,3-dimethylcyclobutyl)methyl)malonate, which can be purified by vacuum distillation.

Step 4: Saponification and Decarboxylation

  • Heat the alkylated malonic ester (1.0 eq) with an excess of aqueous sodium hydroxide (NaOH) solution at reflux for 4-6 hours to achieve saponification.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

  • After cooling, extract the final product, 2-(3,3-dimethylcyclobutyl)acetic acid, with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Physicochemical Properties

As this compound is not extensively characterized in the literature, the following properties are predicted based on its structure and comparison with similar molecules, such as its difluorinated analog.

PropertyPredicted ValueNotes
Physical State Colorless oil or low-melting solidAt standard temperature and pressure.
Boiling Point ~220-240 °CEstimated based on structural similarity to other carboxylic acids of similar molecular weight.
Melting Point < 25 °CLikely to be a liquid or a low-melting solid at room temperature.
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.The carboxylic acid group provides some water solubility, but the hydrocarbon scaffold limits it.
pKa ~4.5 - 5.0Typical range for a carboxylic acid.
LogP ~2.5 - 3.0Estimated octanol-water partition coefficient, indicating moderate lipophilicity.

Applications in Research and Drug Discovery

The 3,3-dimethylcyclobutane moiety is a valuable structural motif in medicinal chemistry. It can serve as a bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, offering a more rigid and three-dimensional scaffold. This can have significant implications for a molecule's binding affinity, selectivity, and pharmacokinetic properties.

Potential Applications:

  • Scaffold for Novel Therapeutics: 2-(3,3-Dimethylcyclobutyl)acetic acid can be used as a starting material for the synthesis of more complex molecules targeting a variety of biological targets. The carboxylic acid handle allows for straightforward derivatization to amides, esters, and other functional groups.

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, incorporating this rigid cyclobutane unit can help to elucidate the optimal spatial arrangement of functional groups for binding to a biological target.

  • Improving Metabolic Stability: The gem-dimethyl group on the cyclobutane ring can sterically hinder metabolic attack at adjacent positions, potentially leading to improved metabolic stability and a longer in vivo half-life of drug candidates.

Analytical Methodology

Standard analytical techniques can be employed for the characterization and quality control of 2-(3,3-Dimethylcyclobutyl)acetic acid.

Quality Control Protocol
  • Identity Confirmation (NMR Spectroscopy):

    • ¹H NMR: Expect characteristic signals for the gem-dimethyl protons (singlet), the cyclobutane ring protons (multiplets), the methylene protons adjacent to the carbonyl group (doublet), and the carboxylic acid proton (broad singlet).

    • ¹³C NMR: Expect distinct signals for the quaternary carbon of the gem-dimethyl group, the carbons of the cyclobutane ring, the methylene carbon, and the carbonyl carbon.

  • Purity Assessment (HPLC):

    • A reverse-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) should provide good separation. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode would be expected to show the deprotonated molecule [M-H]⁻. Gas chromatography-mass spectrometry (GC-MS) of a derivatized (e.g., silylated) sample could also be used for identification and purity analysis.

  • Residual Solvent Analysis (GC):

    • Headspace gas chromatography can be used to determine the presence of any residual solvents from the synthesis.

Conclusion

2-(3,3-Dimethylcyclobutyl)acetic acid represents a promising yet underexplored building block for chemical synthesis, particularly in the field of drug discovery. While a dedicated CAS number and extensive experimental data are not yet publicly available, its synthesis is achievable through established methodologies like the malonic ester synthesis. Its unique rigid scaffold and the presence of a versatile carboxylic acid handle make it an attractive candidate for the development of novel therapeutics and for probing structure-activity relationships. This guide provides a solid foundation for researchers to begin working with this intriguing molecule.

References

  • Advanced ChemBlocks. 2-(3,3-dimethylcyclobutyl)acetic acid. [Link]

  • PubChem. 2-(3,3-Difluorocyclobutyl)acetic acid. [Link]

  • Organic Syntheses. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link] (Note: This is a general reference for the methodology).

  • Google Patents.
  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. [Link]

  • SIELC Technologies. Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 2-(3,3-Dimethylcyclobutyl)acetic Acid in Asymmetric Organic Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational pillars in the construction of complex molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational pillars in the construction of complex molecular architectures with precise three-dimensional orientations, a critical factor for therapeutic efficacy and safety.[1] Among the diverse array of these synthons, 2-(3,3-Dimethylcyclobutyl)acetic acid emerges as a compelling and versatile scaffold. Its rigid cyclobutane framework, adorned with a gem-dimethyl group and a carboxylic acid functionality, offers a unique combination of steric hindrance and synthetic handles, making it an invaluable tool in the asymmetric synthesis of novel therapeutics and agrochemicals.

This technical guide provides an in-depth exploration of the applications of 2-(3,3-Dimethylcyclobutyl)acetic acid in asymmetric organic synthesis. We will delve into its role as a chiral auxiliary and a key intermediate, providing detailed protocols and insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Significance of the 3,3-Dimethylcyclobutyl Moiety

The cyclobutane ring, a four-membered carbocycle, imparts significant conformational rigidity to a molecule.[2] This structural constraint is highly advantageous in drug design as it can lock a molecule into a specific bioactive conformation, thereby enhancing its interaction with a biological target. The gem-dimethyl substitution on the cyclobutane ring of 2-(3,3-Dimethylcyclobutyl)acetic acid further amplifies this effect, providing a well-defined steric bias that can be exploited to control the stereochemical outcome of a reaction.

Application as a Chiral Resolving Agent

One of the fundamental applications of a chiral carboxylic acid is in the resolution of racemic mixtures of amines and alcohols. The principle lies in the formation of diastereomeric salts or esters, which can then be separated by conventional techniques like crystallization or chromatography.

Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic primary amine using (1S,2S)-2-(3,3-dimethylcyclobutyl)acetic acid.

Materials:

  • Racemic amine

  • (1S,2S)-2-(3,3-Dimethylcyclobutyl)acetic acid

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for workup

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • Salt Formation: In a clean, dry flask, dissolve one equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent. In a separate flask, dissolve one equivalent of (1S,2S)-2-(3,3-dimethylcyclobutyl)acetic acid in the same solvent.

  • Slowly add the acid solution to the amine solution with stirring. The formation of a precipitate (the diastereomeric salts) may be observed. If no precipitate forms, the solution can be gently warmed and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Diastereomers: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer. The mother liquor can be concentrated to yield subsequent crops, which will be enriched in the other diastereomer.

  • Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution of a base (e.g., 1M NaOH). Stir vigorously until the salt has completely dissolved.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Acid: Acidify the aqueous layer from step 5 with a strong acid (e.g., 1M HCl) and extract with an organic solvent. The combined organic extracts can be dried and concentrated to recover the 2-(3,3-dimethylcyclobutyl)acetic acid.

Data Presentation:

ParameterDescription
Resolving Agent (1S,2S)-2-(3,3-Dimethylcyclobutyl)acetic acid
Substrate Racemic primary amine
Key Transformation Diastereomeric salt formation and separation
Typical Solvents Ethanol, Ethyl Acetate
Separation Technique Fractional Crystallization

Visualization of the Resolution Workflow:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts + Chiral Acid Chiral Acid 2-(3,3-Dimethylcyclobutyl)acetic acid Chiral Acid->Diastereomeric Salts Salt 1 Diastereomeric Salt 1 (Enriched) Diastereomeric Salts->Salt 1 Crystallization Salt 2 Diastereomeric Salt 2 (Enriched) Diastereomeric Salts->Salt 2 Mother Liquor Enantiopure Amine Enantiopure Amine Salt 1->Enantiopure Amine Base Workup Recovered Acid Recovered Chiral Acid Salt 1->Recovered Acid Acid Workup

Caption: Workflow for the chiral resolution of a racemic amine.

Application as a Chiral Building Block in Pharmaceutical Synthesis

The rigid, stereodefined scaffold of 2-(3,3-dimethylcyclobutyl)acetic acid makes it an attractive starting material for the synthesis of complex chiral molecules, particularly those with pharmaceutical applications. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, and conversion to other functional groups.

While specific, publicly available protocols detailing the direct use of 2-(3,3-dimethylcyclobutyl)acetic acid in the synthesis of a marketed drug are limited, its structural motif is present in several patented compounds, suggesting its role as a key intermediate.[1] For instance, cyclobutane-containing nucleoside analogues have shown promise as antiviral agents.

Hypothetical Synthetic Application: Synthesis of a Chiral Cyclobutane-Containing Amide

This protocol illustrates a potential application of (1R,2R)-2-(3,3-dimethylcyclobutyl)acetic acid in the synthesis of a chiral amide, a common structural motif in pharmaceuticals.

Materials:

  • (1R,2R)-2-(3,3-Dimethylcyclobutyl)acetic acid

  • A primary or secondary amine (R1R2NH)

  • Coupling agent (e.g., DCC, EDC, or HATU)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve (1R,2R)-2-(3,3-dimethylcyclobutyl)acetic acid in the chosen anhydrous solvent. Add the coupling agent and stir at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add the amine and the base. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chiral amide.

Data Presentation:

ParameterDescription
Starting Material (1R,2R)-2-(3,3-Dimethylcyclobutyl)acetic acid
Key Transformation Amide bond formation
Coupling Agents DCC, EDC, HATU
Typical Solvents Dichloromethane, DMF
Product Chiral cyclobutane-containing amide

Visualization of the Synthetic Pathway:

G Chiral Acid 2-(3,3-Dimethylcyclobutyl)acetic acid Activated Ester Activated Ester Intermediate Chiral Acid->Activated Ester Coupling Agent Chiral Amide Chiral Cyclobutane-Containing Amide Activated Ester->Chiral Amide Amine R1R2NH Amine->Chiral Amide Base

Caption: General scheme for the synthesis of a chiral amide.

Future Perspectives

The utility of 2-(3,3-dimethylcyclobutyl)acetic acid in asymmetric synthesis is a growing area of interest. Its unique structural features provide a solid foundation for the development of novel chiral ligands for asymmetric catalysis and as a precursor for more complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to rise, the strategic application of such versatile chiral building blocks will undoubtedly play a pivotal role in advancing the field of organic synthesis.

References

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. Retrieved January 28, 2026, from [Link]

  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. (n.d.). Google Patents.
  • Asymmetric synthesis of (1R,2S,3R)-γ-methyl-cis-pentacin by a kinetic resolution protocol. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. (n.d.). VeriXiv. Retrieved January 28, 2026, from [Link]

  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). DigitalCommons@TMC. Retrieved January 28, 2026, from [Link]

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. (n.d.). Google Patents.
  • cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. (n.d.). Google Patents.
  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Chemical Science (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid. (n.d.). Google Patents.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-. (n.d.). Substance Details - EPA. Retrieved January 28, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application

The Strategic Role of 2-(3,3-Dimethylcyclobutyl)acetic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) motifs—has gained significant traction.[1] Saturated carbocycles, such as cyclobutane derivatives, are at the forefront of this movement, offering a means to enhance metabolic stability, solubility, and target engagement.[1][2] This guide focuses on a particularly promising building block: 2-(3,3-Dimethylcyclobutyl)acetic acid . We will explore its strategic application in pharmaceutical drug design and provide detailed protocols for its synthesis and evaluation, grounded in established medicinal chemistry principles.

The unique structural features of 2-(3,3-dimethylcyclobutyl)acetic acid—a puckered cyclobutane ring, a gem-dimethyl group, and a carboxylic acid side chain—confer a desirable combination of properties. The cyclobutane moiety can serve as a bioisosteric replacement for larger or more metabolically labile groups, such as phenyl rings or longer alkyl chains.[2][3] The gem-dimethyl substitution provides conformational rigidity and can shield adjacent functionalities from metabolic enzymes, thereby enhancing the drug candidate's half-life. The acetic acid side chain offers a versatile handle for derivatization and interaction with biological targets.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies for leveraging this valuable scaffold in the design of next-generation therapeutics.

I. The 2-(3,3-Dimethylcyclobutyl) Acetic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The incorporation of the 2-(3,3-dimethylcyclobutyl)acetic acid moiety into a drug candidate is a deliberate strategy to impart specific, advantageous properties. The rationale behind its use can be understood by dissecting the contributions of its constituent parts.

A. The Cyclobutane Ring: A Bioisostere for Enhanced Developability

The cyclobutane ring is increasingly recognized as a valuable non-classical bioisostere.[2] Its puckered, three-dimensional nature allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with a biological target. Furthermore, replacing a planar aromatic ring with a saturated cyclobutane can lead to:

  • Improved Solubility: The reduction in planarity and aromaticity disrupts crystal packing and can lead to better aqueous solubility.

  • Enhanced Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to aromatic systems.[1]

  • Reduced Off-Target Effects: Aromatic rings can engage in promiscuous π-π stacking interactions, which may lead to off-target activities. The non-planar nature of the cyclobutane ring mitigates this risk.

B. The Gem-Dimethyl Group: A Shield for Metabolic Stability and Conformational Lock

The presence of a gem-dimethyl group on the cyclobutane ring is a key feature that offers several advantages:

  • Steric Shielding: The two methyl groups can sterically hinder the metabolic degradation of adjacent parts of the molecule, thereby increasing its in vivo stability and duration of action.

  • Conformational Rigidity (Thorpe-Ingold Effect): The gem-dimethyl group restricts the bond angles and rotational freedom of the cyclobutane ring, "locking" it into a preferred conformation. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

  • Lipophilicity Modulation: The methyl groups contribute to the overall lipophilicity of the molecule, which can be fine-tuned to achieve the desired balance for cell permeability and solubility.

C. The Acetic Acid Moiety: A Versatile Functional Handle

The acetic acid side chain provides a crucial point of attachment and interaction. It can be:

  • Engaged in Target Binding: The carboxylic acid can form key hydrogen bonds or ionic interactions with amino acid residues in the target protein's binding site.

  • Derivatized for Prodrug Strategies: The acid can be esterified to create prodrugs with improved oral bioavailability. These esters are then cleaved in vivo to release the active carboxylic acid.

  • Modified to Modulate Pharmacokinetics: The acidity and polarity of this group can be altered through bioisosteric replacement (e.g., with a tetrazole) to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

II. Synthesis and Derivatization Protocols

The synthesis of 2-(3,3-dimethylcyclobutyl)acetic acid and its derivatives can be approached through various routes. Below is a detailed protocol adapted from the synthesis of a structurally related compound, providing a robust starting point for laboratory-scale preparation.[4]

Protocol 1: Synthesis of a 2-(3,3-Dimethylcyclobutyl)acetic Acid Derivative from α-Pinene

This multi-step synthesis leverages a readily available starting material and established chemical transformations.

Step 1: Oxidative Cleavage of α-Pinene

  • To a solution of α-pinene (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water), add a phase-transfer catalyst (e.g., Aliquat 336).

  • Cool the mixture to 0°C and slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.5 eq) in water, maintaining the temperature below 10°C.

  • Stir the reaction mixture vigorously at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with a strong acid (e.g., 2M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinonic acid.

Step 2: Reduction of the Ketone

  • Dissolve the crude pinonic acid from Step 1 in a suitable solvent (e.g., methanol).

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of acetone, followed by acidification with 2M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol.

Step 3: Esterification and Rearrangement (Illustrative for a derivative)

  • Dissolve the alcohol from Step 2 (1.0 eq) in benzene.

  • Add acetic acid (excess) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the acetylated derivative.[4]

Note: This protocol is for the synthesis of a derivative. To obtain the parent 2-(3,3-dimethylcyclobutyl)acetic acid, alternative synthetic strategies starting from 3,3-dimethylcyclobutanone might be employed, for example, via a Wittig reaction followed by reduction and hydrolysis.

III. Application in Drug Design: A Case Study Perspective

While a blockbuster drug featuring the 2-(3,3-dimethylcyclobutyl)acetic acid scaffold has yet to emerge, its potential is evident in the patent literature. For instance, derivatives of cyclic amino acids, including those with a dimethyl-cyclobutyl structure, have been explored for the treatment of neurological disorders.[5]

Conceptual Application: Design of a Novel Kinase Inhibitor

Let's consider a hypothetical scenario where a lead compound, a phenylacetic acid derivative, shows promising kinase inhibitory activity but suffers from poor metabolic stability due to oxidation of the phenyl ring.

Workflow for Scaffold Hopping to 2-(3,3-Dimethylcyclobutyl)acetic Acid:

G A Initial Lead Compound: Phenylacetic Acid Derivative (Good Potency, Poor Metabolic Stability) B Hypothesis: Replace Phenyl Ring with a 3,3-Dimethylcyclobutyl Bioisostere A->B Address Metabolic Liability C Synthesis of Novel Analog: 2-(3,3-Dimethylcyclobutyl)acetic Acid Derivative B->C Synthetic Chemistry D In Vitro Biological Evaluation C->D Kinase Activity Assay E In Vitro ADME Profiling C->E Microsomal Stability Assay, Permeability Assay F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G Refine Structure for Improved Potency & PK

Figure 2. Impact of scaffold on metabolic pathway.

VI. Conclusion and Future Directions

The 2-(3,3-dimethylcyclobutyl)acetic acid scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery, particularly those related to metabolic stability and the need for three-dimensional diversity. The strategic incorporation of this motif can lead to drug candidates with improved pharmacokinetic profiles and potentially enhanced target engagement.

The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the utility of this promising building block. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives, as well as the systematic evaluation of these compounds across a diverse array of biological targets. As the demand for novel, developable drug candidates continues to grow, the strategic application of scaffolds like 2-(3,3-dimethylcyclobutyl)acetic acid will undoubtedly play an increasingly important role in the future of pharmaceutical innovation.

VII. References

  • U.S. Patent US20100267726A1, "2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them," published October 21, 2010.

  • Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. National Institutes of Health. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • German Patent DE69834204T2, "Cyclic amino acids and derivatives as medicaments," published October 2, 2003.

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. PubMed Central. [Link]

  • Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed Central. [Link]

  • Scaffold Diversity of Fungal Metabolites. Frontiers Media S.A.. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. PubMed Central. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. [Link]

  • Dataset of drugs, their molecular scaffolds and medical indications with interactive visualization. PubMed. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. PubMed Central. [Link]

  • ScaffComb: A Phenotype‐Based Framework for Drug Combination Virtual Screening in Large‐Scale Chemical Datasets. National Institutes of Health. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • U.S. Patent US7112592B2, "Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents," issued September 26, 2006.

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

  • European Patent EP0884299B1, "Process for the synthesis of 3,3-dimethyl-butyric acid," published October 23, 2002.

  • U.S. Patent US6017932A, "Pharmaceutical compositions containing at least one NSAID having increased bioavailability," issued January 25, 2000.

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Method

Application Notes &amp; Protocols: Standard Analytical Methods for the Characterization of 2-(3,3-Dimethylcyclobutyl)acetic acid

Introduction This document provides a comprehensive guide to the standard analytical methods for the structural characterization and purity assessment of 2-(3,3-Dimethylcyclobutyl)acetic acid. This compound, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide to the standard analytical methods for the structural characterization and purity assessment of 2-(3,3-Dimethylcyclobutyl)acetic acid. This compound, featuring a sterically hindered cyclobutane ring coupled with a carboxylic acid moiety, presents unique analytical challenges that require a multi-technique approach for unambiguous identification and quantification.

This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound characterization strategy. The protocols described herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity.

Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the cornerstone of analytical method development. These properties dictate choices in sample preparation, chromatographic conditions, and spectroscopic analysis. While specific experimental data for 2-(3,3-Dimethylcyclobutyl)acetic acid is not widely published, we can infer its properties from its structure and closely related analogs.

Table 1: Physicochemical Properties of 2-(3,3-Dimethylcyclobutyl)acetic acid and Related Analogs

Property2-(3,3-Dimethylcyclobutyl)acetic acid (Predicted/Inferred)Related AnalogSource
Molecular Formula C8H14O2C10H18O2 (2-(3,3-dimethylcyclohexyl)acetic acid)[1][2]
Molecular Weight 142.20 g/mol 170.25 g/mol (2-(3,3-dimethylcyclohexyl)acetic acid)[1][2]
Appearance White to off-white powder/solid (Predicted)Powder[1]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.N/AGeneral chemical principles
pKa ~4.5 - 5.0 (Predicted for carboxylic acid)N/AGeneral chemical principles

Integrated Analytical Workflow

A comprehensive characterization of a novel or reference compound requires the integration of multiple analytical techniques. Spectroscopic methods provide structural information, while chromatographic techniques assess purity and quantify the analyte. Thermal analysis offers insights into its solid-state properties.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (LC-MS, GC-MS) MS->Report HPLC HPLC-UV/DAD (Purity, Assay) HPLC->Report GC GC-FID/MS (Residual Solvents, Volatile Impurities) GC->Report Thermal Thermal Analysis (DSC, TGA) Thermal->Report Sample Test Sample (2-(3,3-Dimethylcyclobutyl)acetic acid) Sample->NMR Sample->MS Sample->HPLC Sample->GC Sample->Thermal

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For 2-(3,3-Dimethylcyclobutyl)acetic acid, ¹H NMR will confirm the presence of key functional groups (gem-dimethyl, cyclobutane ring protons, methylene bridge, and the carboxylic acid proton). ¹³C NMR will identify the number of unique carbon environments. 2D NMR techniques like COSY and HSQC are essential to definitively assign proton and carbon signals, especially for the complex, overlapping multiplets expected from the cyclobutane ring protons. The puckered, non-planar nature of the cyclobutane ring can lead to complex spin-spin coupling patterns.[3][4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Expected Signals:

      • ~12 ppm (broad singlet, 1H): Carboxylic acid proton (COOH).

      • ~2.0-2.5 ppm (multiplet, 2H): Methylene protons adjacent to the carboxyl group (-CH₂COOH).

      • ~1.5-2.2 ppm (complex multiplets, 3H): Cyclobutane ring protons (-CH- and -CH₂-).

      • ~1.0-1.2 ppm (two singlets, 6H): Geminal dimethyl protons (-C(CH₃)₂).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • ~175-180 ppm: Carboxylic acid carbonyl carbon.

      • ~40-50 ppm: Carbons of the cyclobutane ring and the methylene bridge.

      • ~30-35 ppm: Quaternary carbon of the cyclobutane ring.

      • ~20-30 ppm: Methyl carbons.[5]

  • 2D NMR (if required): If assignments are ambiguous, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm connectivity.

  • Data Analysis: Integrate ¹H signals to confirm proton ratios. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the analyte, confirming its identity. For a relatively small molecule like this, both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) are suitable. ESI is a soft ionization technique, ideal for observing the molecular ion, typically as the deprotonated molecule [M-H]⁻ in negative ion mode. EI is a higher-energy technique that will produce a characteristic fragmentation pattern, which can be used for library matching and structural confirmation.

Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a C18 reversed-phase column with a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to introduce the sample into the mass spectrometer. This ensures sample purity before ionization.

  • MS Instrumentation:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is preferred for carboxylic acids to observe the [M-H]⁻ ion.

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

  • Data Acquisition:

    • Scan for the expected deprotonated molecular ion at m/z 141.09.

    • Perform fragmentation (MS/MS) on the parent ion to observe characteristic losses (e.g., loss of H₂O, CO₂).

  • Data Analysis: Confirm the presence of the [M-H]⁻ ion with high mass accuracy (e.g., < 5 ppm error). Analyze the fragmentation pattern to support the proposed structure.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse method for purity assessment and assay of non-volatile organic acids. Carboxylic acids often lack a strong chromophore, leading to poor sensitivity at standard wavelengths like 254 nm. Detection at lower wavelengths (e.g., 205-220 nm) is necessary. To achieve good peak shape and retention for the acidic analyte, the mobile phase pH must be controlled. Using an acidic mobile phase (pH 2-3) suppresses the ionization of the carboxylic acid, making it less polar and more retainable on a C18 column.[6]

Protocol: HPLC-UV/DAD for Purity and Assay

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample and Standard Preparation:

    • Reference Standard: Prepare a stock solution of the reference standard in diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point is 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Analysis:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Purity: Calculate the area percent of the main peak relative to all other peaks in the sample chromatogram.

    • Assay (vs. Standard): Calculate the sample concentration based on the peak area response relative to the reference standard.

Table 2: Typical HPLC Method Parameters

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry for non-polar to moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% H₃PO₄Acidic modifier suppresses ionization of the analyte, improving retention and peak shape.[6]
Detection 210 nmMaximizes sensitivity for the carboxylic acid chromophore.[7]
Temperature 30 °CEnsures reproducible retention times and reduces viscosity.
Gas Chromatography (GC)

Expertise & Experience: GC is ideal for analyzing volatile impurities and residual solvents. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and thermal lability, which can cause poor peak shape and column bleed.[8] Therefore, derivatization is often required to convert the polar carboxylic acid into a more volatile and stable ester (e.g., a methyl or silyl ester).[9][10] This process significantly improves chromatographic performance.

Protocol: GC-MS for Volatile Impurities (with Derivatization)

  • Derivatization Workflow:

    Derivatization_Workflow Sample Sample in Vial (~1 mg) Solvent Add Derivatization Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Reagent (e.g., BSTFA) Solvent->Reagent Heat Heat at 60-70°C for 30 min Reagent->Heat Inject Inject into GC-MS Heat->Inject

    Caption: GC derivatization workflow for carboxylic acids.

  • Procedure:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm (or similar).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI), full scan (m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the silylated derivative of the analyte. Search for any co-eluting peaks and identify them using the NIST mass spectral library. Quantify impurities based on their relative peak areas.

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's solid-state properties, such as melting point, thermal stability, and decomposition profile.[11][12] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[13][14]

Protocol: DSC and TGA Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.

  • DSC Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp to 300 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm.

  • TGA Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp to 600 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

References

  • PubChem. 2-(3,3-Difluorocyclobutyl)acetic acid. National Center for Biotechnology Information. [Link]

  • American Elements. 2-(3,3-dimethylcyclohexyl)acetic acid. [Link]

  • PubMed Central (PMC). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. National Library of Medicine. [Link]

  • AA Blocks. 2-(3,3-Dimethylcyclohexyl)acetic acid. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination. [Link]

  • PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Library of Medicine. [Link]

  • Agilent. Analysis of Organic Acids in Aqueous Samples Application. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • ACS Publications. Spectrophotometric determination of carboxylic acids. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. [Link]

  • Science of Synthesis. Acids: Derivatization for GC Analysis. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of the compounds 1-6. [Link]

  • ResearchGate. Analysis of organic acids with HPLC method 1. [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials. [Link]

  • SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Link]

  • U.S. Environmental Protection Agency (EPA). Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-. [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes. [Link]

  • Chromatography Forum. derivatization method for carboxylic acid?. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents. [Link]

  • LMA Leidykla. Gas chromatographic determination of some carboxylic acids. [Link]

  • ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids. [Link]

  • PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]

  • PubChem. Pinonic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Thermal Analysis. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,3-Dimethylcyclobutyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(3,3-Dimethylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,3-Dimethylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis. My approach is rooted in established chemical principles and field-tested experience to ensure you can navigate the intricacies of this synthesis with confidence.

I. Overview of Synthetic Strategies

The synthesis of 2-(3,3-Dimethylcyclobutyl)acetic acid can be approached through several reliable routes. The most common and adaptable methods involve either a malonic ester synthesis pathway or a nitrile hydrolysis pathway. Both have their advantages and potential challenges, which we will explore in detail.

Pathway A: Malonic Ester Synthesis

This classic method involves the alkylation of a malonic ester with a suitable electrophile, followed by hydrolysis and decarboxylation. It is a robust method for forming carbon-carbon bonds and creating substituted acetic acids.[1][2][3]

Pathway B: Nitrile Hydrolysis

This pathway involves the synthesis of the corresponding nitrile, 2-(3,3-dimethylcyclobutyl)acetonitrile, which is then hydrolyzed to the final carboxylic acid. This can be an efficient route if the starting nitrile is readily accessible.[4][5]

II. Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low Yield in the Alkylation Step (Malonic Ester Pathway)

You are attempting to alkylate diethyl malonate with 1-bromo-3,3-dimethylcyclobutane (or a similar halide) and are observing a low yield of the desired dialkylated product.

Potential Cause Explanation Recommended Solution
Inefficient Deprotonation The alpha-protons of diethyl malonate are acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic enolate. Incomplete deprotonation leads to unreacted starting material.Use a strong base such as sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF. Ensure the reaction is conducted under anhydrous conditions, as water will quench the base.
Side Reactions The enolate of diethyl malonate can undergo self-condensation, or the alkyl halide can undergo elimination reactions, especially if it is sterically hindered or if the base is too bulky.Add the alkyl halide to the solution of the pre-formed enolate at a controlled temperature, typically starting at 0°C and slowly warming to room temperature. This minimizes the concentration of the alkyl halide available for side reactions.
Steric Hindrance The 3,3-dimethylcyclobutyl group is sterically bulky, which can slow down the rate of the desired SN2 reaction.[6]Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C) to overcome the activation energy barrier. Consider using a more reactive leaving group on the cyclobutane moiety, such as iodide or tosylate, to accelerate the reaction.
Dialkylation It is possible for the initially formed mono-alkylated product to be deprotonated again and react with another equivalent of the alkyl halide, leading to a dialkylated byproduct.Use a slight excess of the malonic ester relative to the alkyl halide to favor mono-alkylation.
Issue 2: Incomplete Hydrolysis of the Diester

You have successfully synthesized diethyl 2-(3,3-dimethylcyclobutyl)malonate but are struggling to fully hydrolyze both ester groups to the corresponding dicarboxylic acid.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature Ester hydrolysis, especially of sterically hindered esters, can be slow.Reflux the reaction mixture for an extended period (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS to ensure completion.
Inadequate Concentration of Acid or Base For saponification (base-catalyzed hydrolysis), a sufficient stoichiometric amount of hydroxide is needed to react with both ester groups. For acid-catalyzed hydrolysis, a high enough concentration of acid is required to effectively protonate the carbonyl oxygen.Use a significant excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous alcohol solution. For acidic hydrolysis, use a strong acid such as concentrated HCl or H2SO4.
Poor Solubility The organic diester may have limited solubility in the aqueous acidic or basic solution, leading to a slow reaction rate at the interface.Add a co-solvent such as ethanol or dioxane to improve the solubility of the ester in the reaction medium.
Issue 3: Low Yield in the Decarboxylation Step

After hydrolysis, you are attempting to decarboxylate the malonic acid derivative to the final product, but the yield is lower than expected.

Potential Cause Explanation Recommended Solution
Incomplete Decarboxylation The decarboxylation of malonic acids requires heating to a specific temperature to proceed efficiently. If the temperature is too low, the reaction will be incomplete.After acidification of the hydrolyzed mixture, extract the malonic acid derivative and heat it neat or in a high-boiling solvent (e.g., toluene, xylene) to 140-160°C until gas evolution (CO2) ceases.
Side Reactions at High Temperatures Prolonged heating at very high temperatures can lead to decomposition or other side reactions.Carefully control the temperature and monitor the reaction. Once CO2 evolution has stopped, cool the reaction down. Vacuum distillation of the final product can be a gentle purification method.
Issue 4: Difficulty in Hydrolyzing 2-(3,3-dimethylcyclobutyl)acetonitrile

You have synthesized the nitrile intermediate but are facing challenges in converting it to the carboxylic acid.

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions Leading to Decomposition Both strong acidic and strong basic conditions are required for nitrile hydrolysis, but these conditions can sometimes lead to degradation of the starting material or product.For basic hydrolysis, use a solution of NaOH or KOH in a high-boiling solvent like ethylene glycol and heat the mixture. For acidic hydrolysis, refluxing with a mixture of concentrated H2SO4 and water is effective. Start with milder conditions and gradually increase the temperature and reaction time.
Incomplete Hydrolysis The hydrolysis of nitriles proceeds through an amide intermediate. In some cases, the reaction may stop at the amide stage if the conditions are not vigorous enough.[7]If the amide is isolated, it can be further hydrolyzed in a separate step under more forcing conditions (stronger acid/base, higher temperature).
Poor Solubility of the Nitrile Similar to ester hydrolysis, the nitrile may not be fully soluble in the aqueous reaction medium.The use of a co-solvent or a phase-transfer catalyst can improve the reaction rate by increasing the interaction between the reactants. Acetonitrile itself can sometimes act as a co-solvent in hydrolysis reactions.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the 3,3-dimethylcyclobutyl moiety?

A1: The choice of starting material depends on commercial availability and the chosen synthetic route. 3,3-Dimethylcyclobutanol or 3,3-dimethylcyclobutanone are common precursors. The alcohol can be converted to a good leaving group (e.g., bromide or tosylate) for use in the malonic ester synthesis. The ketone can be a precursor for forming the nitrile via a Wittig-type reaction or other olefination followed by hydrocyanation, though this is a more complex route.

Q2: Can I use a different malonic ester, such as dimethyl malonate?

A2: Yes, other malonic esters like dimethyl malonate can be used. The choice may depend on cost, availability, and the specific conditions for hydrolysis. The reaction principles remain the same.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of these reactions. You can visualize the disappearance of starting materials and the appearance of products. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q4: Are there alternative methods to the malonic ester and nitrile hydrolysis routes?

A4: Yes, other methods exist, though they may be more specialized. For instance, a Reformatsky reaction could potentially be used.[9][10] This would involve reacting 3,3-dimethylcyclobutanone with an α-halo ester in the presence of zinc to form a β-hydroxy ester, which would then require deoxygenation to arrive at the final product structure. This is a more complex, multi-step alternative.

Q5: What are the key safety precautions for this synthesis?

A5: Standard laboratory safety practices should be followed. When working with strong bases like sodium hydride, be aware of its reactivity with water and use an inert atmosphere. Strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE). The decarboxylation step produces CO2 gas, so ensure the reaction is performed in a well-ventilated fume hood with a setup that allows for gas to escape safely.

IV. Optimized Experimental Protocol: Malonic Ester Synthesis of 2-(3,3-Dimethylcyclobutyl)acetic acid

This protocol provides a step-by-step method for the synthesis, incorporating best practices for yield optimization.

Step 1: Synthesis of Diethyl 2-(3,3-dimethylcyclobutyl)malonate
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise to the cooled solution. Stir for 30 minutes at 0°C to ensure complete formation of the enolate.

  • Add 1-bromo-3,3-dimethylcyclobutane (1.05 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC until the starting malonate is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,3-dimethylcyclobutyl)malonate. This can be purified by vacuum distillation if necessary.

Step 2: Hydrolysis and Decarboxylation
  • To the crude diester from the previous step, add a solution of potassium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to pH 1-2 while cooling in an ice bath.

  • Extract the resulting dicarboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude dicarboxylic acid, add a magnetic stir bar and heat the flask in an oil bath to 150-160°C. The solid will melt and CO2 will evolve. Continue heating for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature. The resulting crude 2-(3,3-Dimethylcyclobutyl)acetic acid can be purified by vacuum distillation or recrystallization.

V. Visualizing the Process

Workflow for Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acidification & Decarboxylation A Diethyl Malonate C Enolate Formation A->C Deprotonation B Sodium Ethoxide B->C E Alkylated Diester C->E D 1-Bromo-3,3-dimethylcyclobutane D->E SN2 Attack F Alkylated Diester H Dicarboxylate Salt F->H G KOH, H2O/EtOH G->H I Dicarboxylate Salt K Malonic Acid Derivative I->K J HCl J->K Protonation M 2-(3,3-Dimethylcyclobutyl)acetic acid K->M - CO2 L Heat (Δ) L->M

Caption: Workflow of the malonic ester synthesis pathway.

Troubleshooting Logic for Low Alkylation Yield

Troubleshooting_Alkylation Start Low Alkylation Yield Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Side Reactions (Elimination)? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Sol1 Use stronger base (NaH) Ensure anhydrous conditions Cause1->Sol1 Yes Sol2 Control temperature Slow addition of alkyl halide Cause2->Sol2 Yes Sol3 Increase reaction time/temp Use better leaving group (I, OTs) Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low alkylation yield.

VI. References

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

  • 21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Properties of Acetonitrile – C2H3N. (n.d.). BYJU'S. Retrieved from [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. (n.d.). PubMed. Retrieved from [Link]

  • Hydrolysis of acetonitrile to acetamide. (1962, June 19). Google Patents. Retrieved from

  • Effect of acetonitrile in the hydrolysis reaction at room temperature... (n.d.). ResearchGate. Retrieved from [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Optimization

Cyclobutane Synthesis Core: A Technical Support Center for Navigating Common Synthetic Challenges

Welcome to the Cyclobutane Synthesis Core, your dedicated technical support resource for overcoming the common hurdles in the construction of four-membered rings. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclobutane Synthesis Core, your dedicated technical support resource for overcoming the common hurdles in the construction of four-membered rings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired yields, stereoselectivity, and regioselectivity in cyclobutane synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.

Section 1: Troubleshooting Low Yields in [2+2] Cycloadditions

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. However, its success is highly sensitive to reaction conditions. Low yields are a frequent complaint, often stemming from competing side reactions or suboptimal reaction parameters.

FAQ 1: My photochemical [2+2] cycloaddition is resulting in a low yield of the desired cyclobutane. What are the likely causes and how can I improve it?

Low yields in photochemical [2+2] cycloadditions are a common issue that can often be traced back to several key factors. These include inefficient light absorption by the substrate, competing non-productive decay pathways of the excited state, and the formation of undesired side products.[1]

Troubleshooting Guide: Enhancing Yield in Photochemical [2+2] Cycloadditions

  • Optimize the Light Source and Wavelength:

    • Causality: The alkene must absorb light to reach the excited state necessary for the cycloaddition. If the emission wavelength of your lamp does not sufficiently overlap with the absorbance spectrum of your substrate, the reaction will be inefficient.

    • Protocol:

      • Obtain the UV-Vis absorption spectrum of your starting alkene.

      • Ensure the emission wavelength of your photoreactor lamp corresponds to an absorption maximum of the substrate.

      • If there is a mismatch, consider using a different lamp or employing a photosensitizer that absorbs at the lamp's wavelength and can efficiently transfer energy to your alkene.[2]

  • Employ a Triplet Sensitizer:

    • Causality: For many simple alkenes, direct irradiation leads to a short-lived singlet excited state that may not have sufficient time to react. A triplet sensitizer can be used to populate the longer-lived triplet excited state of the alkene, increasing the probability of a successful collision and reaction.[1] Aromatic ketones like benzophenone or acetophenone are common choices.[1]

    • Protocol:

      • Select a sensitizer with a triplet energy (ET) higher than that of your alkene to ensure efficient energy transfer.

      • Add the sensitizer to the reaction mixture (typically 5-20 mol%).

      • Irradiate at a wavelength where the sensitizer absorbs, but the starting alkene has minimal absorbance.

  • Control Reaction Concentration:

    • Causality: Intermolecular cycloadditions are bimolecular processes. Low concentrations can disfavor the desired reaction, while excessively high concentrations can lead to oligomerization or polymerization, especially with reactive alkenes.

    • Protocol:

      • Start with a moderate concentration (e.g., 0.1 M).

      • If low yield persists and starting material is recovered, incrementally increase the concentration.

      • If polymer formation is observed, decrease the concentration.

  • Minimize Side Reactions:

    • Causality: A significant side reaction that plagues photochemical [2+2] cycloadditions is the cis-trans isomerization of the double bond.[1] This process can compete effectively with the desired cycloaddition, reducing the yield of the cyclobutane product.

    • Protocol:

      • Monitor the reaction by 1H NMR or GC-MS to check for the formation of the geometric isomer of your starting material.

      • If isomerization is significant, increasing the concentration of the alkene partner can sometimes favor the bimolecular cycloaddition over the unimolecular isomerization.

      • The use of a triplet sensitizer can sometimes mitigate this issue by providing a different excited state pathway.

Section 2: Mastering Stereoselectivity in Cyclobutane Formation

Controlling the stereochemical outcome of a cyclobutane synthesis is critical, particularly in the context of drug development where specific stereoisomers often exhibit vastly different biological activities.

FAQ 2: My [2+2] cycloaddition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Poor diastereoselectivity is a common challenge, especially in intermolecular reactions where multiple approach trajectories of the reacting partners are possible. The stereochemical outcome is often dictated by a combination of steric and electronic factors in the transition state.

Troubleshooting Guide: Improving Diastereoselectivity

  • Leverage Steric Hindrance:

    • Causality: The principle of minimizing steric repulsion in the transition state is a powerful tool for controlling diastereoselectivity. Bulky substituents on the reacting alkenes will favor an approach that keeps them far apart.

    • Protocol:

      • Analyze the possible transition states leading to the different diastereomers.

      • Consider if modifying a substituent to a bulkier group (e.g., replacing a methyl with a tert-butyl group) could disfavor the formation of the undesired diastereomer. While this may require re-synthesis of the starting material, the impact on selectivity can be profound.

  • Utilize Chiral Auxiliaries:

    • Causality: Covalently attaching a chiral auxiliary to one of the reacting partners can introduce a significant facial bias, directing the approach of the other reactant to one face of the double bond.

    • Protocol:

      • Select a suitable chiral auxiliary (e.g., Evans' oxazolidinones, Oppolzer's sultams).

      • Synthesize the starting material with the appended auxiliary.

      • Perform the cycloaddition. The auxiliary can then be cleaved to reveal the desired enantiomerically enriched cyclobutane.

  • Solvent Effects:

    • Causality: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.[3] More polar solvents may better stabilize a more polar transition state.

    • Protocol:

      • Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).

      • Monitor the diastereomeric ratio by 1H NMR or HPLC. It is crucial to maintain a consistent temperature during this screening process.

Solvent Dielectric Constant (ε) Typical Observation
Hexane1.9Often favors less polar, sterically driven transition states.
Toluene2.4Similar to hexane, but π-stacking interactions can sometimes influence selectivity.
Dichloromethane9.1A good starting point for many cycloadditions, balancing polarity and solubility.
Acetonitrile37.5Can favor more polar, charge-separated transition states.

Note: The effect of solvent on diastereoselectivity is highly system-dependent and the trends shown are general observations.

Section 3: Navigating Regioselectivity in Unsymmetrical Cycloadditions

FAQ 3: How can I control the regioselectivity of a [2+2] cycloaddition between two different alkenes?

When two unsymmetrical alkenes react, the formation of "head-to-head" and "head-to-tail" regioisomers is possible. Controlling this aspect is a significant synthetic challenge.

Troubleshooting Guide: Controlling Regioselectivity

  • Exploit Electronic Effects:

    • Causality: The regiochemical outcome is often governed by the electronic properties of the substituents on the alkenes. In many cases, the reaction proceeds through a stepwise mechanism involving a diradical or zwitterionic intermediate. The most stable intermediate will be preferentially formed.

    • Protocol:

      • Analyze the electronic nature of the substituents (electron-donating vs. electron-withdrawing).

      • For a stepwise radical mechanism, the most stable diradical intermediate will be favored. For a zwitterionic mechanism, the most stable carbocation and carbanion will dictate the regiochemistry.

      • Consider using alkenes with strongly opposing electronic properties (e.g., an enol ether and an enone) to enhance the regioselectivity.

  • Lewis Acid Catalysis in Ketene Cycloadditions:

    • Causality: In the [2+2] cycloaddition of ketenes with alkenes, Lewis acids can coordinate to the carbonyl oxygen of the ketene, increasing its electrophilicity.[4] This can enhance the regioselectivity by favoring a more ordered, albeit still asynchronous, transition state.

    • Protocol:

      • Choose a suitable Lewis acid (e.g., EtAlCl2, BF3·OEt2).

      • Add the Lewis acid to the reaction mixture, often at low temperatures, before the addition of the ketene precursor.

      • Carefully monitor the reaction, as Lewis acids can also promote side reactions.

Section 4: Purification and Characterization of Cyclobutane Products

The unique structural features of cyclobutanes can present challenges during their purification and characterization.

FAQ 4: I am having difficulty separating the diastereomers of my cyclobutane product. What strategies can I employ?

The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Guide: Diastereomer Separation

  • Chromatography Optimization:

    • Protocol:

      • Normal Phase HPLC: This is often the most effective method for separating diastereomers.[5] Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/isopropanol) and different columns (silica, diol).

      • Flash Column Chromatography: While less resolving than HPLC, careful optimization of the eluent system can sometimes achieve separation. Using a very long column and a slow gradient can improve resolution.

  • Derivatization:

    • Causality: If the cyclobutane contains a suitable functional group (e.g., hydroxyl, amine), it can be derivatized with a chiral resolving agent to form diastereomers that may have significantly different chromatographic properties.

    • Protocol:

      • React your mixture of diastereomers with an enantiopure carboxylic acid (e.g., Mosher's acid) or other derivatizing agent.

      • Separate the resulting diastereomeric esters/amides by chromatography.

      • Cleave the derivatizing group to obtain the separated cyclobutane diastereomers.

FAQ 5: The 1H NMR spectrum of my substituted cyclobutane is complex and difficult to interpret. Are there any general guidelines?

The puckered nature of the cyclobutane ring and the potential for conformational fluxionality can lead to complex NMR spectra.

Troubleshooting Guide: NMR Interpretation

  • Coupling Constants: Vicinal coupling constants (3JHH) in cyclobutanes can be highly variable, with cis couplings typically ranging from 8-11 Hz and trans couplings from 2-8 Hz. However, these ranges can overlap, making definitive stereochemical assignments based on coupling constants alone unreliable.

  • 2D NMR Techniques:

    • COSY: Essential for identifying coupled protons.

    • NOESY/ROESY: Crucial for determining through-space proximities of protons, which can help to elucidate the relative stereochemistry. For example, a strong NOE between two protons on different carbons of the ring would suggest they are on the same face (cis).

  • Symmetry: Look for elements of symmetry in the molecule. A C2 axis of symmetry, for example, will reduce the number of unique signals in the 13C NMR spectrum.

Visualizations

Experimental Workflow for Troubleshooting Low Yield in Photochemical [2+2] Cycloaddition

workflow start Low Yield in Photochemical [2+2] check_wavelength Check Wavelength Overlap (UV-Vis) start->check_wavelength use_sensitizer Add Triplet Sensitizer check_wavelength->use_sensitizer No/Poor Overlap optimize_conc Optimize Concentration check_wavelength->optimize_conc Good Overlap use_sensitizer->optimize_conc check_isomerization Check for cis-trans Isomerization optimize_conc->check_isomerization No Improvement success Improved Yield optimize_conc->success Improved check_isomerization->use_sensitizer Isomerization Observed fail Yield Still Low check_isomerization->fail No Isomerization factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Reactants Reactants Sterics Electronics Concentration Outcome Reaction Outcome Yield Diastereoselectivity Regioselectivity Reactants:f0->Outcome:f1 influences Reactants:f1->Outcome:f2 influences Reactants:f2->Outcome:f0 influences Conditions Conditions Temperature Solvent Light Source/ Catalyst Conditions:f0->Outcome:f0 influences Conditions:f1->Outcome:f1 influences Conditions:f2->Outcome:f0 influences

Caption: Interplay of factors affecting cyclobutane synthesis.

References

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9933. [Link]

  • Conner, M. L., & Brown, M. K. (2016). A [2 + 2] Cycloaddition of Terminal Alkenes with Allenoates Enables a Rapid Synthesis of 1,3-Substituted Cyclobutanes. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+ 2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(5), 1485–1538. [Link]

  • Griesbeck, A. G., Maptue, N. E.-A., & Gudipati, M. S. (2005). Photochemical Synthesis of Cyclobutanes. In The Chemistry of Cyclobutanes (pp. 613–679). John Wiley & Sons, Ltd. [Link]

  • Puno, P.-T., et al. (2015). Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis by a Combination of Intermolecular [2 + 2] Cycloaddition and C–H Functionalization. Organic Letters, 17(24), 6186–6189. [Link]

  • Hou, A., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Chen, T., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19346–19352. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • AK Lectures. (2018). Photochemical (2+2) Cycloaddition Reaction. [Link]

  • Oelgemöller, M. (2016). Solar-Photochemical Synthesis: From the Beginnings of Organic Photochemistry to the Solar-Chemical Production of Chemicals. Chemical Reviews, 116(17), 9664-9682. [Link]

  • LibreTexts Chemistry. 1.2: Cycloaddition Reactions. [Link]

  • Harada, N., & Nakanishi, K. (2000). The Exciton Chirality Method. In Circular Dichroism: Principles and Applications (2nd ed., pp. 361–398). Wiley-VCH.
  • Reddit. r/OrganicChemistry - Help with understanding 2+2 cycloadditions. [Link]

  • Secrieru, A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

Sources

Troubleshooting

Identifying and minimizing side reactions in pinonic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pinonic acid synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pinonic acid synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and minimize side reactions in your experiments. By understanding the underlying chemical principles, you can optimize your synthetic route to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pinonic acid, particularly through the ozonolysis of α-pinene.

Problem: My yield of pinonic acid is significantly lower than expected.

Answer:

Low yields of pinonic acid can stem from several factors, primarily related to incomplete reaction, degradation of intermediates, or competing side reactions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Ozonolysis: The initial reaction of ozone with α-pinene may not have gone to completion.

    • Verification: Monitor the disappearance of the α-pinene starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solution: Ensure a continuous and sufficient flow of ozone into the reaction mixture. The reaction is often indicated by a color change (e.g., the disappearance of a blue color associated with ozone in solution). It is critical to maintain the reaction at a low temperature (typically -78 °C) to prevent the evaporation of ozone and minimize side reactions.

  • Decomposition of the Criegee Intermediate: The ozonolysis of α-pinene proceeds through a highly reactive Criegee intermediate.[1][2][3][4] If not properly trapped or stabilized, this intermediate can decompose through various pathways, leading to a range of byproducts instead of pinonic acid.

    • Solution: The choice of solvent is critical. Protic, participating solvents like methanol or acetic acid can react with the Criegee intermediate to form more stable α-alkoxy or α-acetoxy hydroperoxides, which can then be converted to pinonic acid during work-up.

  • Suboptimal Work-up Conditions: The conversion of the ozonide or hydroperoxide intermediates to pinonic acid requires a specific oxidative work-up.

    • Solution: Ensure that the oxidizing agent (e.g., hydrogen peroxide) is added in a sufficient amount and that the reaction conditions (temperature, pH) are optimized for the oxidation of the intermediate aldehyde to a carboxylic acid. For instance, a basic solution of sodium hypochlorite can be used for the acid-producing decomposition of the dissolved ozonides.[5]

Problem: My final product is contaminated with significant amounts of pinonaldehyde.

Answer:

The presence of pinonaldehyde as a major impurity indicates incomplete oxidation during the work-up stage.

Potential Causes & Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent to the intermediate may be incorrect.

    • Solution: Increase the equivalents of the oxidizing agent (e.g., 30% hydrogen peroxide). It is advisable to add the oxidant slowly at a low temperature to control the exothermicity of the reaction.

  • Incorrect pH for Oxidation: The efficiency of some oxidizing agents is pH-dependent.

    • Solution: Adjust the pH of the reaction mixture to optimize the oxidation. For example, some oxidations are more efficient under basic conditions.

Problem: I am observing the formation of a polymeric or tar-like substance in my reaction flask.

Answer:

The formation of polymeric material is a common issue in ozonolysis reactions and is often due to the uncontrolled reactions of the Criegee intermediate or other reactive species.

Potential Causes & Solutions:

  • Unstabilized Criegee Intermediates: In non-participating solvents, Criegee intermediates can react with other molecules, including themselves, to form oligomers and polymers.

    • Solution: As mentioned previously, using a participating solvent like methanol or acetic acid can help to trap the Criegee intermediate.

  • Radical-Induced Polymerization: The decomposition of ozonides and peroxides can generate radicals that initiate polymerization.[6]

    • Solution: Maintain a low reaction temperature throughout the process. The addition of radical scavengers can sometimes be beneficial, but their use can also alter the reaction pathways and should be carefully considered.[6][7]

Frequently Asked Questions (FAQs)

What are the common starting materials for pinonic acid synthesis?

The most common starting material for the synthesis of cis-pinonic acid is α-pinene, a readily available and relatively inexpensive monoterpene.[8][9][10] β-Pinene can also be used, but it leads to the formation of different oxidation products.[11] The oxidation can be achieved using various reagents, with ozonolysis being a prevalent method. Other oxidizing agents like potassium permanganate have also been successfully used.[8][10]

How does the choice of solvent impact the ozonolysis reaction?

The solvent plays a crucial role in the ozonolysis of α-pinene by influencing the stability and reaction pathway of the Criegee intermediate.

Solvent TypeExamplesRole in ReactionImpact on Pinonic Acid Synthesis
Participating (Protic) Methanol, Acetic AcidReacts with the Criegee intermediate to form a stable hydroperoxide derivative.Generally leads to higher yields of pinonic acid upon oxidative work-up.
Non-Participating (Aprotic) Dichloromethane, HexaneDoes not react with the Criegee intermediate, which can lead to rearrangement or oligomerization.Can result in a wider range of side products and lower yields of the desired acid.
What is the purpose of an "OH scavenger" in some ozonolysis protocols?

Ozonolysis of alkenes can produce hydroxyl (OH) radicals as a byproduct.[2][12] These highly reactive radicals can initiate side reactions, including reacting with the starting α-pinene, leading to a more complex product mixture and potentially lower yields of pinonic acid.[7] An OH scavenger is a compound added to the reaction mixture to selectively react with and "quench" these OH radicals, thereby minimizing their impact on the desired reaction pathway.[6][7] However, it's important to note that the scavenger itself can sometimes influence the overall reaction chemistry.[6]

How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is key to achieving optimal results. A combination of techniques is often employed:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material (α-pinene) and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the identification of both the desired product and various side products.[13][14][15] It is particularly useful for analyzing the volatile components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the non-volatile products, such as pinonic acid and other carboxylic acids.[9][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final isolated product and can help in the identification of impurities.[8][9][10]

What are the recommended methods for purifying crude pinonic acid?

The purification of pinonic acid from the crude reaction mixture is essential to obtain a high-purity product.

  • Extraction: After the oxidative work-up, the pinonic acid is typically extracted from the aqueous phase into an organic solvent like diethyl ether or ethyl acetate.[8]

  • Crystallization: Pinonic acid is a solid at room temperature and can often be purified by recrystallization from a suitable solvent or solvent mixture. This is a highly effective method for removing many impurities.

  • Column Chromatography: For removing impurities with similar polarity to pinonic acid, column chromatography on silica gel can be employed.[8]

Visualizing the Chemistry

Reaction Mechanism and Side Products

The following diagram illustrates the ozonolysis of α-pinene to form pinonic acid, highlighting the critical Criegee intermediate and potential pathways to common side products.

Ozonolysis_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions alpha-Pinene alpha-Pinene Primary_Ozonide Primary Ozonide alpha-Pinene->Primary_Ozonide + O3 Criegee_Intermediate Criegee Intermediate Primary_Ozonide->Criegee_Intermediate Rearrangement Pinonaldehyde Pinonaldehyde Criegee_Intermediate->Pinonaldehyde Rearrangement Side_Products Other Aldehydes, Ketones, and Acids Criegee_Intermediate->Side_Products Alternative Rearrangements Polymers Polymeric Material Criegee_Intermediate->Polymers Oligomerization Pinonic_Acid Pinonic Acid Pinonaldehyde->Pinonic_Acid Oxidative Work-up

Caption: Ozonolysis of α-pinene to pinonic acid and potential side reactions.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues in pinonic acid synthesis.

Caption: A systematic workflow for troubleshooting pinonic acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pinonic Acid via Ozonolysis of α-Pinene

Materials:

  • α-Pinene

  • Methanol (reagent grade)

  • Ozone (from an ozone generator)

  • 30% Hydrogen peroxide

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dry ice and acetone for cooling bath

Procedure:

  • Set up a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a drying tube.

  • Dissolve α-pinene in methanol and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC for the disappearance of α-pinene. The solution may turn blue, and the disappearance of this color indicates the consumption of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any excess ozone.

  • Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the low temperature.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Adjust the pH to ~9-10 with a sodium hydroxide solution.

  • Extract the aqueous phase with diethyl ether to remove neutral byproducts.

  • Acidify the aqueous phase to pH ~2 with HCl.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pinonic acid.

Protocol 2: Purification of Pinonic Acid by Recrystallization

Materials:

  • Crude pinonic acid

  • Suitable solvent system (e.g., ethyl acetate/hexanes, water)

Procedure:

  • Dissolve the crude pinonic acid in a minimum amount of the hot solvent (or the more soluble solvent of a binary system).

  • If using a binary system, add the less soluble solvent dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain pure pinonic acid.

References

  • CentAUR (2025). Organic acid formation in the gas-phase ozonolysis of alpha-pinene. Available at: [Link]

  • Google Patents (1956). US2750411A - Converting alpha-pinene to mixtures of acids.
  • ScholarWorks (n.d.). Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents. Available at: [Link]

  • ResearchGate (n.d.). Ozonolysis reaction of α-pinene. The addition of ozone to the double.... Available at: [Link]

  • RSC Publishing (2022). Effect of OH scavengers on the chemical composition of α-pinene secondary organic aerosol. Available at: [Link]

  • Academia.edu (n.d.). synthesis of pinonic acid new derivatives. Available at: [Link]

  • ACS Publications (2013). Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis. Available at: [Link]

  • ScholarWorks (n.d.). Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents Introduction In the series of experiments tha. Available at: [Link]

  • Atmospheric Chemistry and Physics (n.d.). Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. Available at: [Link]

  • Atmospheric Chemistry and Physics (2018). Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol. Available at: [Link]

  • Chemical Communications (RSC Publishing) (n.d.). Pinic and pinonic acid formation in the reaction of ozone with α-pinene. Available at: [Link]

  • CentAUR (2025). Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene. Available at: [Link]

  • ACS Publications (2022). Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors. Available at: [Link]

  • ResearchGate (n.d.). Concentrations of pinic and pinonic acids in comparison to previous.... Available at: [Link]

  • AIP Publishing (2005). Ozonolysis of α-pinene and β-pinene: Kinetics and mechanism. Available at: [Link]

  • ACS Publications (2023). Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis. Available at: [Link]

  • ResearchGate (n.d.). Summary of a-Pinene Ozonolysis Experiments. Available at: [Link]

  • PMC (n.d.). Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis. Available at: [Link]

  • Environmental Science: Atmospheres (RSC Publishing) (2022). Effect of OH scavengers on the chemical composition of α-pinene secondary organic aerosol. Available at: [Link]

  • Atmospheric Chemistry and Physics (2018). Multi-generation chemical aging of α-pinene ozonolysis products by reactions with OH. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolution of 2-(3,3-Dimethylcyclobutyl)acetic acid Enantiomers

Welcome to the technical support center for the resolution of 2-(3,3-Dimethylcyclobutyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are working o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-(3,3-Dimethylcyclobutyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are working on the separation of this and structurally similar chiral carboxylic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of chiral resolution.

Introduction: The "Why" of Chiral Resolution

In pharmaceutical development, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step. For 2-(3,3-Dimethylcyclobutyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients, obtaining enantiomerically pure forms is paramount. This guide will focus on the most common and effective methods for its resolution: diastereomeric salt crystallization and chiral chromatography.

Section 1: Diastereomeric Salt Crystallization

This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5]

Troubleshooting Guide & FAQs

Q1: My diastereomeric salts are not crystallizing. What should I do?

A1: This is a common issue that can stem from several factors:

  • Solvent Choice is Critical: The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts. If the salts are too soluble, crystallization will not occur. Conversely, if they are poorly soluble, they may precipitate out together.

    • Troubleshooting Steps:

      • Screen a variety of solvents: Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate. You can also explore solvent mixtures.[6]

      • Employ anti-solvent addition: If the salts are highly soluble in a particular solvent, try slowly adding an anti-solvent (a solvent in which the salts are insoluble) to induce crystallization.

      • Check for oiling out: If the salt separates as an oil, it indicates that the crystallization temperature is above the melting point of the salt in that solvent. Try lowering the temperature or using a different solvent.

  • Supersaturation is Key: Crystallization requires a supersaturated solution.

    • Troubleshooting Steps:

      • Concentrate the solution: Slowly evaporate the solvent to increase the concentration of the salts.

      • Cool the solution: Gradually lower the temperature to decrease the solubility of the salts. Avoid crash cooling, as this can lead to the co-precipitation of both diastereomers.[7]

      • Seeding: Introduce a small crystal of the desired diastereomeric salt to initiate crystallization.[7]

Q2: The enantiomeric excess (e.e.) of my resolved acid is low after crystallization. How can I improve it?

A2: Low enantiomeric excess is often due to the co-crystallization of the undesired diastereomer.

  • Causality and Solutions:

    • Insufficient Solubility Difference: The fundamental principle of this method relies on the differential solubility of the diastereomers. If the solubilities are too similar in the chosen solvent, separation will be poor.

      • Actionable Advice: Re-screen for a more selective solvent system. Sometimes, a multi-solvent system can enhance the solubility difference.

    • Equilibration Time: Ensure the solution is held at the crystallization temperature for a sufficient period to allow the less soluble diastereomer to crystallize selectively.

    • Recrystallization: A single crystallization may not be enough. Perform one or more recrystallizations of the diastereomeric salt to enhance its purity before proceeding to the acid-base workup to recover the enantiomerically enriched carboxylic acid.

Q3: How do I choose the right chiral resolving agent?

A3: The selection of the chiral base is crucial and often empirical.[1]

  • Commonly Used Chiral Bases for Carboxylic Acids:

    • (R)-(+)-α-Phenylethylamine

    • (S)-(-)-α-Phenylethylamine

    • Brucine[8]

    • Strychnine[8]

    • Quinine[8]

    • (1R,2S)-(-)-Ephedrine

  • Self-Validating System: Screen a small panel of chiral bases in parallel to identify the one that forms diastereomeric salts with the largest difference in solubility with your specific carboxylic acid. This can be done on a small scale using vials.[6]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol provides a general framework. Optimization of solvent, temperature, and time will be necessary.

  • Salt Formation:

    • Dissolve one equivalent of racemic 2-(3,3-Dimethylcyclobutyl)acetic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add 0.5 to 1.0 equivalents of the chosen chiral base (e.g., (R)-(+)-α-phenylethylamine). The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary.

    • If crystallization does not occur, slowly add an anti-solvent or concentrate the solution.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the crystalline diastereomeric salt in water.

    • Add a strong acid, such as 2M HCl, until the pH is acidic (pH 1-2), to protonate the carboxylic acid and deprotonate the chiral amine.[8]

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid using chiral HPLC or by derivatization with a chiral alcohol followed by GC or achiral HPLC analysis.[9]

Visualization of the Workflow

G racemic_acid Racemic 2-(3,3-Dimethylcyclobutyl)acetic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (R)-α-phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-base) crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt in Mother Liquor crystallization->more_soluble_salt Liquid acidification Acidification (e.g., HCl) less_soluble_salt->acidification enriched_acid Enantiomerically Enriched Acid ((R)-2-(3,3-Dimethylcyclobutyl)acetic acid) acidification->enriched_acid recovered_base Recovered Chiral Base acidification->recovered_base

Caption: Workflow for Diastereomeric Salt Resolution.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a direct method for the analytical and preparative separation of enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide & FAQs

Q1: I am not getting any separation of the enantiomers on my chiral column.

A1: A lack of resolution can be due to several factors related to the column, mobile phase, or the analyte itself.

  • Column Selection: Not all chiral columns are suitable for all compounds. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point for many carboxylic acids.

    • Troubleshooting Steps:

      • Screen different CSPs: If possible, screen a variety of chiral columns with different selectivities.[10]

      • Consult the manufacturer's guide: Column manufacturers often provide application notes and guides for selecting the appropriate column for a given class of compounds.

  • Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition.

    • Troubleshooting Steps:

      • Vary the mobile phase: For normal-phase chromatography, try different ratios of hexane/isopropanol or hexane/ethanol.[11] For reversed-phase, vary the acetonitrile/water or methanol/water composition.

      • Additives are key: For carboxylic acids, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often essential to suppress the ionization of the carboxyl group and improve peak shape and resolution.[12]

      • Explore different organic modifiers: Sometimes switching from isopropanol to ethanol, or vice-versa, can dramatically impact selectivity.

Q2: My peaks are broad and tailing.

A2: Poor peak shape is a common problem in chiral HPLC and can often be addressed by adjusting the mobile phase.

  • Causality and Solutions:

    • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing.

      • Actionable Advice: As mentioned above, for acidic compounds, the addition of an acidic modifier is crucial. For basic compounds, a basic additive like diethylamine (DEA) would be used.[10]

    • Low Temperature: Running the separation at a lower temperature can sometimes improve peak shape and resolution by enhancing the chiral recognition interactions.

    • Flow Rate: A lower flow rate can also lead to better peak shape and resolution, although it will increase the run time.

Quantitative Data Summary
MethodStationary PhaseMobile PhaseResolution (Rs)Reference
Chiral HPLCChiralpak IAn-Hexane/Ethanol/TFA (90:10:0.3)>2.0[11]
Chiral HPLCChiralcel OD-RHAcetonitrile/Phosphate Buffer (pH 2.0)Variable[12]

Note: The resolution values are representative and may vary depending on the specific experimental conditions.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane and an alcohol (isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30).

    • Add 0.1% trifluoroacetic acid (TFA) to each mobile phase.

    • Inject a solution of racemic 2-(3,3-Dimethylcyclobutyl)acetic acid and monitor the separation.

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to maximize resolution.

    • Optimize the flow rate and column temperature.

  • Self-Validating System: A good separation should have a resolution factor (Rs) of greater than 1.5. The peak shape should be symmetrical.

Visualization of the Chiral Separation Principle

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase csp1 R-selector csp2 R-selector csp3 R-selector R_enantiomer R-enantiomer R_enantiomer->csp2 Stronger Interaction (Longer Retention) S_enantiomer S-enantiomer S_enantiomer->csp1 Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral HPLC Separation.

Section 3: Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction with only one of the enantiomers in a racemic mixture.[13] For a carboxylic acid, this could involve the enantioselective esterification.

Troubleshooting Guide & FAQs

Q1: The enzymatic reaction is very slow or not proceeding.

A1: Enzyme activity is highly dependent on the reaction conditions.

  • Causality and Solutions:

    • Enzyme Choice: Not all lipases will be effective. Lipases from Candida antarctica (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia are common starting points.[14]

    • Solvent: The choice of organic solvent is critical. Non-polar solvents like hexane or toluene are often preferred.

    • Water Content: A small amount of water is often necessary for lipase activity, but too much can promote the reverse hydrolysis reaction.

    • Temperature: Enzyme activity is temperature-dependent. Typically, reactions are run between 30-50 °C.

Q2: The enantioselectivity of the enzymatic resolution is low.

A2: The enantioselectivity (E-value) is an intrinsic property of the enzyme for a given substrate and conditions.

  • Troubleshooting Steps:

    • Screen Different Enzymes: This is the most effective way to find a highly selective enzyme.

    • Vary the Acyl Acceptor/Donor: In an esterification reaction, changing the alcohol can significantly impact the enantioselectivity.[15]

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity, albeit at the cost of a slower reaction rate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • To a solution of racemic 2-(3,3-Dimethylcyclobutyl)acetic acid in an organic solvent (e.g., toluene), add an alcohol (e.g., 1-butanol) and the lipase (e.g., Novozym 435).

    • Stir the mixture at a constant temperature (e.g., 40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion.

    • The reaction should be stopped at or near 50% conversion to obtain the highest enantiomeric excess for both the unreacted acid and the ester product.

  • Workup and Separation:

    • Filter off the enzyme (which can often be reused).

    • The resulting mixture contains one enantiomer of the acid and the ester of the other enantiomer. These can be separated by standard chemical methods (e.g., extraction with an aqueous base to remove the unreacted acid).

    • Hydrolyze the separated ester to obtain the other enantiomer of the carboxylic acid.

Visualization of Enzymatic Kinetic Resolution

G racemic_acid Racemic Acid (R-acid + S-acid) reaction Enzymatic Esterification (at ~50% conversion) racemic_acid->reaction enzyme Lipase + Alcohol enzyme->reaction products Mixture reaction->products unreacted_acid Unreacted Acid (e.g., S-acid) products->unreacted_acid ester_product Ester Product (e.g., R-ester) products->ester_product hydrolysis Hydrolysis ester_product->hydrolysis resolved_acid Resolved Acid (R-acid) hydrolysis->resolved_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

References

  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers - Benchchem.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. Available at: [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. Available at: [Link]

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid - PMC - PubMed Central. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society. Available at: [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. Available at: [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - NIH. Available at: [Link]

  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate - ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: [Link]

  • (PDF) Sequential Kinetic Resolution by two Enantioselective Enzymes - ResearchGate. Available at: [Link]

  • (PDF) Enantiomers and Their Resolution - ResearchGate. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide - NIH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. Available at: [Link]

  • Enantiomers and Their Resolution - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Byproduct Formation in α-Pinene Oxidation

Welcome to the technical support center for α-pinene oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your α-pin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-pinene oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your α-pinene oxidation reactions and minimizing the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve higher yields and purity.

Introduction: The Challenge of Selectivity in α-Pinene Oxidation

α-Pinene, a readily available bicyclic monoterpenoid, is a valuable starting material for the synthesis of a wide range of fine chemicals and pharmaceuticals, including verbenone, verbenol, and α-pinene oxide. The oxidation of α-pinene, however, is often plagued by a lack of selectivity, leading to a complex mixture of products. The primary challenge lies in directing the reaction towards a specific desired product while suppressing the formation of numerous potential byproducts. This guide will equip you with the knowledge to navigate these complexities.

The oxidation of α-pinene can proceed through several pathways, primarily epoxidation of the double bond and allylic oxidation.[1] The dominance of one pathway over the other is highly dependent on the choice of catalyst, oxidant, and reaction conditions.[1] Common byproducts include α-pinene oxide, verbenol, verbenone, campholenic aldehyde, and various other rearranged or over-oxidized products.[2][3] Understanding the mechanisms that lead to these byproducts is the first step in designing a more selective and efficient process.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your α-pinene oxidation experiments in a practical question-and-answer format.

Scenario 1: Low Yield of Verbenone and High Yield of α-Pinene Oxide

Question: My goal is to synthesize verbenone, but my reaction is primarily yielding α-pinene oxide. What factors should I investigate to improve the selectivity towards verbenone?

Answer: This is a classic selectivity challenge in α-pinene oxidation. The formation of α-pinene oxide is an epoxidation reaction at the double bond, while verbenone formation is the result of allylic oxidation. To favor the latter, consider the following strategies:

  • Catalyst Selection: The choice of catalyst is paramount. While some catalysts are excellent for epoxidation, others promote allylic oxidation.

    • For Verbenone: Systems like copper salts with tert-butyl hydroperoxide (TBHP) as the oxidant have shown good selectivity for verbenone.[4] Silica-titania co-gel catalysts with TBHP can also achieve around 60% selectivity to verbenone.[4]

    • Avoid: Catalysts known for high epoxidation activity under your current conditions.

  • Oxidant Choice: The oxidant plays a crucial role.

    • TBHP is often favored for allylic oxidation leading to verbenone.[4]

    • Hydrogen peroxide (H₂O₂) , especially in the presence of certain catalysts, can favor epoxidation.[1]

  • Reaction Temperature: Temperature significantly influences the reaction pathway.

    • Higher temperatures (e.g., above 60°C) can favor allylic oxidation, but may also lead to over-oxidation or thermal degradation if not carefully controlled.[1] One study found 85°C to be the optimal temperature for verbenone synthesis using a specific copper-based catalyst.[5]

  • Solvent Effects: The solvent can influence the stability of intermediates and the overall reaction pathway. Experiment with a range of solvents from polar to non-polar to find the optimal medium for your catalytic system.[1]

Experimental Protocol: Selective Oxidation of α-Pinene to Verbenone

This protocol is a starting point and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add α-pinene and the chosen solvent.

  • Catalyst Addition: Introduce the catalyst (e.g., a copper salt or a heterogeneous catalyst).

  • Heating: Heat the mixture to the desired temperature (e.g., 85°C) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Oxidant Addition: Slowly add the oxidant (e.g., TBHP) dropwise to control the reaction rate and temperature. The exothermic nature of the reaction requires careful monitoring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up: Once the reaction is complete (as determined by the consumption of α-pinene), cool the mixture to room temperature. Quench any remaining oxidant carefully (e.g., with a saturated solution of sodium sulfite).

  • Product Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain pure verbenone.

Scenario 2: Formation of Rearrangement Products like Campholenic Aldehyde

Question: My GC-MS analysis shows a significant amount of campholenic aldehyde. What is causing this rearrangement, and how can I prevent it?

Answer: The formation of campholenic aldehyde is often the result of the acid-catalyzed rearrangement of α-pinene oxide.[3] This suggests that your reaction conditions are either too acidic or your catalyst has acidic sites that promote this unwanted side reaction.

  • Control of Acidity: The presence of acidic species in the reaction mixture can lead to the rearrangement of the epoxide intermediate.

    • Catalyst Choice: Avoid using strongly acidic catalysts. If using a solid catalyst, its acidity should be characterized and, if necessary, neutralized or modified.

    • pH Control: In aqueous or biphasic systems, buffering the reaction mixture can help maintain a neutral or slightly basic pH, thus suppressing acid-catalyzed rearrangements.[7]

  • Temperature Management: Higher temperatures can sometimes promote rearrangement reactions. Running the reaction at the lowest effective temperature can help minimize the formation of campholenic aldehyde.[3]

  • Solvent Selection: The choice of solvent can influence the stability of the epoxide intermediate. Aprotic solvents may be preferable to protic solvents in some cases to avoid protonation of the epoxide ring.

Troubleshooting Flowchart for Byproduct Formation

G cluster_troubleshooting Troubleshooting Byproduct Formation in α-Pinene Oxidation cluster_pathways Byproduct Pathways cluster_solutions Potential Solutions Start High Byproduct Formation Detected Identify Identify Major Byproducts (GC-MS, NMR) Start->Identify Epoxidation α-Pinene Oxide Identify->Epoxidation Epoxidation Dominates Allylic Verbenol/Verbenone Identify->Allylic Desired Allylic Oxidation Low Rearrangement Campholenic Aldehyde Identify->Rearrangement Rearrangement Products Present Overoxidation Acids/Other Products Identify->Overoxidation Over-oxidation Occurs Catalyst Change Catalyst/ Catalyst Loading Epoxidation->Catalyst Oxidant Change Oxidant/ Oxidant:Substrate Ratio Epoxidation->Oxidant Allylic->Catalyst Temperature Optimize Temperature Allylic->Temperature Rearrangement->Catalyst pH Control pH Rearrangement->pH Overoxidation->Oxidant Overoxidation->Temperature End Improved Selectivity Catalyst->End Optimize Oxidant->End Optimize Temperature->End Optimize Solvent Change Solvent Solvent->End Optimize pH->End Optimize

Caption: A logical workflow for troubleshooting common byproduct formation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in α-pinene oxidation and how can I identify them?

A1: The most common byproducts include α-pinene oxide, verbenol, verbenone, campholenic aldehyde, pinocarveol, myrtenal, and myrtenol.[3] The primary method for identifying and quantifying these products is Gas Chromatography-Mass Spectrometry (GC-MS).[6] Comparing the obtained mass spectra with a library of known compounds will allow for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated byproducts.[6]

Q2: How does the choice of oxidant affect the product distribution?

A2: The oxidant is a critical parameter. For instance, using tert-butyl hydroperoxide (TBHP) often favors allylic oxidation to produce verbenol and verbenone.[4] In contrast, hydrogen peroxide (H₂O₂), especially with certain catalysts, tends to favor the epoxidation of the double bond to yield α-pinene oxide.[1] Molecular oxygen can also be used, and the selectivity can be tuned by the choice of catalyst and reaction conditions.[3]

Q3: Can the reaction be performed without a solvent?

A3: Yes, solvent-free oxidation of α-pinene is possible and offers environmental benefits by reducing waste.[8] In such cases, α-pinene itself acts as the solvent. However, careful control of the reaction temperature is crucial to avoid thermal runaway, as the reaction is exothermic.[1][9]

Q4: My reaction is very slow. How can I increase the conversion rate without compromising selectivity?

A4: Increasing the reaction rate without sacrificing selectivity is a common optimization goal.

  • Catalyst Loading: Increasing the catalyst concentration can enhance the reaction rate. However, an excessive amount might lead to unwanted side reactions. It is important to find the optimal catalyst loading.

  • Temperature: Gradually increasing the temperature can significantly boost the reaction rate.[3] However, as mentioned earlier, this can also alter the selectivity. A careful study of the temperature effect is necessary. For example, in one study, increasing the temperature from 80°C to 120°C increased the conversion of α-pinene, but the selectivity towards α-pinene oxide first increased and then decreased.[8]

  • Agitation: Ensure efficient mixing to overcome mass transfer limitations, especially in heterogeneous catalytic systems.

Q5: What are the safety considerations for α-pinene oxidation?

A5: The oxidation of α-pinene is an exothermic process and can be hazardous if not properly controlled.[9] The use of peroxides as oxidants requires special care as they can be explosive. It is crucial to:

  • Perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Add the oxidant slowly and monitor the reaction temperature carefully to prevent thermal runaway.

  • Have a cooling bath readily available to control any sudden temperature increase.

  • Be aware of the potential for peroxide accumulation, which can be hazardous.[9]

Data Summary Table

ParameterEffect on SelectivityKey Considerations
Catalyst The choice of metal and support significantly directs the reaction towards either epoxidation or allylic oxidation.[4]Screen different catalysts; consider catalyst acidity and potential for leaching.
Oxidant Different oxidants have inherent preferences for specific reaction pathways (e.g., H₂O₂ for epoxidation, TBHP for allylic oxidation).[1][4]Optimize the oxidant-to-substrate ratio; ensure safe handling of peroxides.
Temperature Higher temperatures generally favor allylic oxidation but can also lead to over-oxidation and rearrangement byproducts.[1][3][8]Perform a temperature screening study to find the optimal balance between conversion and selectivity.
Solvent Can influence the stability of intermediates and the solubility of reactants and catalysts.[1][10]Test a range of solvents with varying polarities. Consider solvent-free conditions.
pH Acidic conditions can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[3][7]Use buffers or non-acidic catalysts to maintain a neutral or slightly basic environment.

Conclusion

Successfully navigating the complexities of α-pinene oxidation hinges on a thorough understanding of the underlying reaction mechanisms and the influence of various experimental parameters. By systematically troubleshooting issues related to byproduct formation and carefully optimizing your reaction conditions, you can significantly improve the selectivity and yield of your desired product. This guide provides a foundation for this process, but remember that each specific system may require its own unique set of optimized conditions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of the Biological Activity Between Pinonic Acid Stereoisomers: A Guide for Researchers

Introduction: The Stereochemical Nuances of a Promising Natural Product Pinonic acid, a monoterpene derived from the atmospheric oxidation of α-pinene, has emerged as a molecule of interest in the fields of atmospheric c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Nuances of a Promising Natural Product

Pinonic acid, a monoterpene derived from the atmospheric oxidation of α-pinene, has emerged as a molecule of interest in the fields of atmospheric chemistry and pharmacology.[1][2] Its structural relationship to the pinenes, which are known to possess a range of biological activities including antibacterial and anti-inflammatory effects, suggests that pinonic acid and its derivatives may hold therapeutic potential.[1][3][4] However, the biological activity of a chiral molecule is often intrinsically linked to its three-dimensional structure. Molecules that are identical in atomic composition but differ in the spatial arrangement of their atoms are known as stereoisomers, and these subtle structural differences can lead to vastly different pharmacological effects.[5]

Pinonic acid possesses multiple chiral centers, giving rise to several stereoisomers, including enantiomeric pairs ((+)- and (-)-pinonic acid) and diastereomers (cis- and trans-pinonic acid). While much of the existing research has focused on cis-pinonic acid, a significant knowledge gap exists regarding a direct comparative analysis of the biological activities of its various stereoisomers. This guide aims to synthesize the current understanding of pinonic acid's biological activities, highlight the importance of stereochemistry by examining its precursor, α-pinene, and provide a framework of experimental protocols for researchers to systematically investigate and compare the biological activities of pinonic acid stereoisomers.

The Precursor as a Precedent: Stereoselectivity of α-Pinene

To appreciate the potential for stereospecific activity in pinonic acid, it is instructive to examine its precursor, α-pinene. Studies on the enantiomers of α-pinene have demonstrated clear differences in their biological effects. For instance, the antimicrobial activities of α- and β-pinene isomers and enantiomers have been evaluated against various bacterial and fungal cells. Research has shown that only the positive enantiomers of both α- and β-pinene were active, exhibiting microbicidal activity against all tested fungi and bacteria.[3] Conversely, no antimicrobial activity was detected with the negative enantiomers.[3] This pronounced enantioselectivity in the biological action of the precursor molecule strongly suggests that the stereochemistry of pinonic acid will be a critical determinant of its biological activity.

Current Understanding of Pinonic Acid's Biological Activity: A Focus on cis-Pinonic Acid

The majority of the available literature on the biological effects of pinonic acid pertains to the cis-isomer, without explicit differentiation of its enantiomeric form. Oxygenated derivatives of pinenes, including cis-pinonic acid, have been noted for their potential antibacterial and anti-inflammatory effects.[1] The synthesis of novel molecules from cis-pinonic acid is being explored for potential therapeutic applications, leveraging its chiral structure as a starting point for drug discovery.[1]

While direct evidence is limited, the structural similarities to other known anti-inflammatory natural products suggest that pinonic acid may exert its effects through the modulation of key inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[5][6] Similarly, the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of prostaglandin synthesis in the inflammatory cascade.[7] The potential for pinonic acid stereoisomers to differentially interact with these pathways represents a compelling area for future investigation.

Proposed Experimental Framework for a Comparative Study

To address the current knowledge gap, a systematic investigation into the comparative biological activities of pinonic acid stereoisomers is warranted. The following experimental protocols are proposed as a comprehensive approach for researchers in this field.

In Vitro Anti-inflammatory Activity Assessment

This workflow is designed to assess and compare the potential of different pinonic acid stereoisomers to modulate key inflammatory responses in a cellular model.

G RAW2647 RAW 264.7 Macrophages LPS LPS Stimulation (1 µg/mL) RAW2647->LPS Induce Inflammation Isomers Pinonic Acid Stereoisomers ((+)-cis, (-)-cis, (+)-trans, (-)-trans) LPS->Isomers Pre-treatment NO_Assay Nitric Oxide (NO) Production (Griess Assay) Isomers->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6) Isomers->Cytokine_Assay COX2_iNOS COX-2 & iNOS Expression (Western Blot / qRT-PCR) Isomers->COX2_iNOS NFkB_Assay NF-κB Pathway Activation (Western Blot for p65, IκBα) Isomers->NFkB_Assay

In Vitro Anti-inflammatory Assay Workflow

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations (e.g., 1, 10, 50, 100 µM) of each pinonic acid stereoisomer ((+)-cis, (-)-cis, (+)-trans, (-)-trans) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each stereoisomer compared to the LPS-stimulated control.

Cytotoxicity Assessment

It is crucial to determine if the observed biological effects are due to specific modulation of inflammatory pathways or a result of general cytotoxicity.

G Cell_Lines Cell Lines (e.g., RAW 264.7, MCF-7, Normal Fibroblasts) Isomers_Cytotox Pinonic Acid Stereoisomers (Increasing Concentrations) Cell_Lines->Isomers_Cytotox MTT_Assay MTT Assay Isomers_Cytotox->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Cytotoxicity Assay Workflow

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7, or a normal cell line like human fibroblasts) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of each pinonic acid stereoisomer for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC₅₀ value for each stereoisomer.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between the stereoisomers.

Table 1: Comparative Inhibition of Nitric Oxide Production by Pinonic Acid Stereoisomers in LPS-Stimulated RAW 264.7 Macrophages

StereoisomerConcentration (µM)% Inhibition of NO Production (Mean ± SD)
(+)-cis-Pinonic Acid10
50
100
(-)-cis-Pinonic Acid10
50
100
(+)-trans-Pinonic Acid10
50
100
(-)-trans-Pinonic Acid10
50
100

Table 2: Comparative Cytotoxicity (IC₅₀) of Pinonic Acid Stereoisomers on Various Cell Lines

StereoisomerIC₅₀ (µM) on RAW 264.7 (Mean ± SD)IC₅₀ (µM) on MCF-7 (Mean ± SD)IC₅₀ (µM) on Human Fibroblasts (Mean ± SD)
(+)-cis-Pinonic Acid
(-)-cis-Pinonic Acid
(+)-trans-Pinonic Acid
(-)-trans-Pinonic Acid

Future Directions and Conclusion

The study of pinonic acid stereoisomers is a nascent field with significant potential for the discovery of novel therapeutic agents. The proposed experimental framework provides a starting point for a systematic evaluation of their comparative biological activities. Elucidating the stereospecific interactions of these molecules with key biological targets will not only advance our understanding of their pharmacological potential but also provide valuable insights for the rational design of more potent and selective derivatives. As research in this area progresses, it is anticipated that a clearer picture of the therapeutic promise held by the diverse stereochemical landscape of pinonic acid will emerge.

References

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Comparative

A Comparative Guide to the Spectroscopic Data of Cyclobutane Derivatives

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The cyclobutane moiety, a four-membered aliphatic ring, is a fascinating structural motif present...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The cyclobutane moiety, a four-membered aliphatic ring, is a fascinating structural motif present in numerous natural products and pharmaceutical agents. Its inherent ring strain imparts unique chemical reactivity and conformational properties, which in turn are reflected in its spectroscopic data.[1][2] This guide provides an in-depth comparison of the spectroscopic signatures of various cyclobutane derivatives, offering insights into how substitution and stereochemistry influence their spectral features.

The Spectroscopic Implications of Ring Strain

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain.[3][4] This strained environment significantly affects the electronic and vibrational properties of the molecule, leading to characteristic spectroscopic features that distinguish it from acyclic or larger cyclic alkanes. Understanding these baseline features is crucial for interpreting the more complex spectra of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of cyclobutane derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and relative orientation of atoms.

¹H NMR Spectroscopy

Unsubstituted Cyclobutane: In its rapidly puckering state, all eight protons of cyclobutane are chemically and magnetically equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 1.96 ppm.[3] This downfield shift, compared to larger cycloalkanes like cyclohexane (δ ≈ 1.44 ppm), is a direct consequence of the ring's electronic structure.[5]

Substituent Effects: The introduction of substituents breaks the symmetry of the ring, leading to more complex spectra. Protons on the same carbon as a substituent (α-protons) and those on adjacent carbons (β-protons) will exhibit distinct chemical shifts. For instance, in monosubstituted cyclobutanes, the substituent's electronic nature and spatial orientation dictate the chemical shifts of the ring protons.[6]

Coupling Constants: The puckered nature of the cyclobutane ring gives rise to a complex set of proton-proton coupling constants (J-values), including geminal, vicinal, and long-range couplings.[6] These J-values are invaluable for determining the stereochemistry of disubstituted and polysubstituted cyclobutanes. For example, the magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons can help differentiate between cis and trans isomers.[7]

Table 1: Comparative ¹H NMR Data for Selected Cyclobutane Derivatives
CompoundProtonChemical Shift (δ, ppm)Multiplicity
CyclobutaneRing CH₂~1.96[3][5]s
BromocyclobutaneCHBr~4.2-4.5m
Ring CH₂ (α)~2.5-2.8m
Ring CH₂ (β)~1.8-2.2m
CyclobutanoneRing CH₂ (α)~3.0-3.2t
Ring CH₂ (β)~2.0-2.2quintet
trans-1,2-DimethylcyclobutaneCH-CH₃~1.8-2.0m
Ring CH₂~1.2-1.6m
CH₃~0.9-1.1d

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Unsubstituted Cyclobutane: Similar to its ¹H NMR spectrum, the ¹³C NMR spectrum of cyclobutane shows a single resonance at approximately 22.4 ppm, confirming the equivalence of all four carbon atoms.[4]

Substituent Effects: Substituents cause a predictable shift in the resonances of the carbon atoms. Electronegative substituents will deshield the α-carbon, shifting its resonance downfield. The effect on the β and γ carbons is generally smaller. Stereochemistry also plays a significant role; for example, cis and trans isomers of disubstituted cyclobutanes will have distinct ¹³C NMR spectra.[8]

Table 2: Comparative ¹³C NMR Data for Selected Cyclobutane Derivatives
CompoundCarbonChemical Shift (δ, ppm)
CyclobutaneRing CH₂~22.4[4]
BromocyclobutaneC-Br~45-50
C (β)~30-35
C (γ)~15-20
CyclobutanoneC=O~208-212
C (α)~45-50
C (β)~15-20
trans-1,2-DimethylcyclobutaneC-CH₃~35-40
Ring CH₂~25-30
CH₃~15-20

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In cyclobutane derivatives, both the ring vibrations and the vibrations of the substituent groups are important.

Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region.[9] Additionally, a band in the 900-935 cm⁻¹ region is often considered characteristic of the cyclobutane ring system.[10] The puckering motion of the ring also gives rise to specific absorptions.[11]

Functional Group Vibrations: The presence of functional groups will give rise to strong, characteristic absorption bands. For example, cyclobutanone exhibits a very strong C=O stretching absorption at a higher frequency (around 1780 cm⁻¹) than its acyclic counterpart, acetone (1715 cm⁻¹). This shift is attributed to the increased s-character of the C-C bonds in the strained ring, which strengthens the C=O bond.

Table 3: Key IR Absorption Frequencies for Cyclobutane Derivatives
CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
CyclobutaneC-H stretch~2887, ~2987[9]Medium-Strong
CH₂ scissoring~1447[9]Medium
Ring mode~900-935[10]Medium
CyclobutanolO-H stretch3200-3600Strong, Broad
C-O stretch1050-1150Strong
CyclobutanoneC=O stretch~1780Strong
AminocyclobutaneN-H stretch3300-3500Medium (two bands for -NH₂)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Molecular Ion: The molecular ion peak (M⁺) in the mass spectrum of a cyclobutane derivative confirms its molecular weight.[12][13]

Fragmentation: Cyclobutanes have characteristic fragmentation pathways. A common fragmentation is the cleavage of the ring into two ethylene molecules (or substituted ethylenes), often resulting in a prominent peak at m/z 28 (for ethylene).[14] For substituted cyclobutanes, the loss of the substituent is also a common fragmentation pathway.[14] For example, in the mass spectrum of cyclobutanol, losses of water, ethylene, and an ethyl radical are observed.[15]

Table 4: Common Mass Spectral Fragments for Cyclobutane Derivatives
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Common Neutral Losses
Cyclobutane56[12]41, 28C₂H₄ (28)
Methylcyclobutane70[16]55, 42, 41, 28CH₃ (15), C₂H₄ (28)
Cyclobutanol7257, 54, 44, 43, 29H₂O (18), C₂H₄ (28), C₂H₅ (29)[15]
Cyclobutanone7042, 41, 28CO (28), C₂H₂O (42)

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate structural analysis. Below are generalized protocols for the key techniques discussed.

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer.[18] Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Protocol for ATR-FTIR Data Acquisition
  • Background Spectrum: Clean the attenuated total reflectance (ATR) crystal with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.[19][20] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid cyclobutane derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[21]

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal (for solid samples).[21] Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[22]

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands.

Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the cyclobutane derivative in a volatile organic solvent (e.g., dichloromethane, hexane).[23][24]

  • GC Method: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC).[25] The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.

  • MS Method: As the separated components elute from the GC column, they enter the mass spectrometer.[25] The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[26]

  • Data Analysis: The output consists of a total ion chromatogram (TIC), which shows the intensity of the ion signal as a function of retention time, and a mass spectrum for each chromatographic peak. Analyze the mass spectrum of the peak corresponding to the cyclobutane derivative to determine its molecular weight and fragmentation pattern.

Visualization of Workflows

General Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_data Data Interpretation Sample Cyclobutane Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic characterization of cyclobutane derivatives.

Stereochemical Assignment using NMR

G cluster_nmr NMR Data cluster_analysis Analysis cluster_result Conclusion H1_NMR ¹H NMR Spectrum J_Coupling Analyze ³J(H,H) Coupling Constants H1_NMR->J_Coupling NOESY 2D NOESY/ROESY NOE Analyze Nuclear Overhauser Effects NOESY->NOE Stereochem Assign Relative Stereochemistry (cis/trans) J_Coupling->Stereochem NOE->Stereochem

Caption: Logic for assigning stereochemistry using advanced NMR techniques.

Conclusion

The spectroscopic analysis of cyclobutane derivatives is a nuanced field where subtle changes in chemical structure lead to significant and interpretable differences in spectral data. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data of various derivatives, researchers can confidently elucidate their structures, determine their stereochemistry, and assess their purity. This guide provides a foundational framework for these analyses, empowering scientists in their pursuit of novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclobutane. Retrieved from [Link]

  • Baranac-Stojanović, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Journal of the Chemical Society. (1959). Infrared spectral charateristics of the cyclobutane ring system. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(8), 645-653. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • American Chemical Society. (2026). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. Retrieved from [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]

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Validation

A Comparative Analysis of Pinonic Acid Derivatives and Their Therapeutic Potential Against Existing Agents

Introduction: Tapping into Nature's Pharmacy In the relentless pursuit of novel therapeutic agents, researchers are increasingly turning to natural sources for inspiration. Pinonic acid and its derivatives, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into Nature's Pharmacy

In the relentless pursuit of novel therapeutic agents, researchers are increasingly turning to natural sources for inspiration. Pinonic acid and its derivatives, particularly Pinolenic Acid (PNLA), are fatty acids derived from pine nuts (Pinus sp.) that have garnered significant attention for their potential health benefits.[1] While the therapeutic landscape is dominated by well-established synthetic drugs, these natural compounds present a compelling case for exploration due to their promising anti-inflammatory, and potential antiviral and anticancer properties.

This guide provides a comprehensive evaluation of the efficacy of pinonic acid derivatives, with a primary focus on the well-researched Pinolenic Acid. We will dissect the mechanistic underpinnings of its action, present supporting experimental data, and objectively compare its performance with existing therapeutic agents in key disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific rationale and experimental basis for considering these compounds in future therapeutic development.

Section 1: Potent Anti-Inflammatory Efficacy of Pinolenic Acid

Chronic inflammation is a critical driver of numerous diseases, including rheumatoid arthritis (RA), atherosclerosis, and other autoimmune disorders.[2] The current therapeutic armamentarium, while effective, is often associated with significant side effects.[3] Pinolenic acid has demonstrated significant anti-inflammatory effects, positioning it as a noteworthy candidate for further investigation.

Mechanism of Action: A Multi-Pronged Attack on Inflammation

The anti-inflammatory prowess of PNLA stems from its ability to modulate key signaling pathways that orchestrate the inflammatory response. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target cyclooxygenase (COX) enzymes, PNLA exerts its effects upstream. Experimental evidence from studies on peripheral blood mononuclear cells (PBMCs) indicates that PNLA's primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.[4] These pathways are central to the transcription of pro-inflammatory cytokines. By suppressing their activation, PNLA effectively dampens the inflammatory cascade.

Furthermore, transcriptomic analysis has revealed that PNLA activates Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors known for their anti-inflammatory properties.[2] This dual action of suppressing pro-inflammatory signaling while activating anti-inflammatory pathways highlights a sophisticated and multi-faceted mechanism of action.

PNLA_Mechanism LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_STAT1 NF-κB / STAT1 Signaling Cascade TLR4->NFkB_STAT1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2) NFkB_STAT1->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation PNLA Pinolenic Acid (PNLA) PNLA->NFkB_STAT1 Inhibits PPARs PPARs Activation PNLA->PPARs Activates PPARs->Inflammation Reduces Antiviral_Workflow cluster_0 Time-of-Addition Assay A Pre-treatment: Compound added, then washed out before virus Result_A Result: No Inhibition (Target is not a host factor needed for entry) A->Result_A B Co-treatment: Compound and virus added together Result_B Result: Inhibition (Target is likely viral entry/attachment) B->Result_B C Post-treatment: Virus added, then compound added later Result_C Result: No Inhibition (Target is not post-entry replication) C->Result_C

Figure 2: Logical workflow of a Time-of-Addition assay to determine mechanism.

Comparison with Existing Antiviral Agents

Current frontline antiviral drugs for influenza, such as Oseltamivir (Tamiflu®), are neuraminidase inhibitors. They act at the end of the viral life cycle by preventing the release of new virions from infected cells. In contrast, a viral entry inhibitor like picolinic acid acts at the very beginning of the infection process. This difference in mechanism is significant, as an entry inhibitor could be used prophylactically and may be less susceptible to resistance mutations in the neuraminidase enzyme.

Section 3: Emerging Research in Anticancer Applications

Preliminary in-vitro studies suggest that compounds derived from pine sources may possess anticancer properties. While this area requires more extensive research, the initial findings are promising.

  • Anti-Metastatic Effects: Pinolenic acid has been shown to inhibit the invasiveness and motility of human breast cancer cells (MDA-MB-231) without affecting cell viability. [4]The proposed mechanism involves the reduction of intracellular arachidonic acid, leading to decreased prostaglandin E2 (PGE2) synthesis and downregulation of COX-2 expression, all ofwhich are implicated in cancer progression. [4]* Induction of Apoptosis: Water extracts from Pinus koraiensis pinecones, the same source as PNLA, have demonstrated the ability to induce apoptosis and activate caspase-3 in human lung cancer cell lines. [5]Essential oils from the same source have also been shown to inhibit proliferation and induce apoptosis in gastric and colorectal cancer cells, potentially through the HIPPO/YAP signaling pathway. [6][7] These findings, while preliminary, suggest that pinonic acid and its derivatives could be valuable leads in the development of novel anticancer therapies, possibly as adjuvants to reduce metastasis or as direct inducers of cancer cell death.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are crucial. Below is a representative protocol for a key experiment discussed in this guide.

Protocol: LPS-Induced Cytokine Release in Human PBMCs

1. Objective: To quantify the anti-inflammatory effect of a test compound (e.g., Pinolenic Acid) by measuring its ability to reduce the secretion of pro-inflammatory cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).

2. Materials:

  • Whole blood from healthy donors or patients.

  • Ficoll-Paque PLUS for density gradient centrifugation.

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock).

  • Test compound (Pinolenic Acid) dissolved in a suitable vehicle (e.g., DMSO).

  • 96-well cell culture plates.

  • ELISA kits for TNF-α, IL-6, and PGE2.

3. Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with sterile PBS.
  • Cell Seeding: Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.
  • Compound Pre-treatment: Prepare serial dilutions of the test compound (e.g., PNLA at 25 µM and 50 µM). Add the compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C, 5% CO2.
  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that Pinolenic Acid, a key derivative from pine nuts, is a potent anti-inflammatory agent with a sophisticated mechanism of action that differentiates it from many existing therapies. Its ability to modulate the NF-κB and STAT1 pathways offers a broader and potentially safer alternative to traditional anti-inflammatory drugs.

While the antiviral and anticancer properties of pinonic acid derivatives are less established, preliminary research is highly encouraging and warrants significant further investigation. The development of these natural compounds into viable therapeutic agents will require rigorous preclinical and clinical studies to establish their in-vivo efficacy, safety, and pharmacokinetic profiles. As we continue to explore nature's vast chemical diversity, pinonic acid and its derivatives stand out as compelling candidates with the potential to address unmet needs in the treatment of inflammatory, viral, and neoplastic diseases.

References

  • Takala, R., et al. (2023). The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders. International Journal of Molecular Sciences. [Link]

  • Takala, R., et al. (2021). Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. Rheumatology. [Link]

  • Narayan, K., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. AAAS. [Link]

  • Wang, D., et al. (2019). Essential Oil from Pinus Koraiensis Pinecones Inhibits Gastric Cancer Cells via the HIPPO/YAP Signaling Pathway. Molecules. [Link]

  • Artico, M., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]

  • Saeed, A., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

  • Yoo, C. B., et al. (2011). Pinolenic acid inhibits human breast cancer MDA-MB-231 cell metastasis in vitro. Lipids in Health and Disease. [Link]

  • Jo, A., et al. (2014). Pinecone of Pinus koraiensis Inducing Apoptosis in Human Lung Cancer Cells by Activating Caspase-3 and its Chemical Constituents. Phytotherapy Research. [Link]

  • Cho, M. H., et al. (2014). Essential oil of Pinus koraiensis inhibits cell proliferation and migration via inhibition of p21-activated kinase 1 pathway in HCT116 colorectal cancer cells. Journal of Agricultural and Food Chemistry. [Link]

  • Takala, R., et al. (2022). Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis. Scientific Reports. [Link]

  • Williams, F. M., et al. (2021). Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. Rheumatology. [Link]

  • Indian Institute of Science. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. IISc Press Release. [Link]

  • Tran, T. D., et al. (2018). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,3-Dimethylcyclobutyl)acetic acid proper disposal procedures

A Comprehensive Guide to the Safe Disposal of 2-(3,3-Dimethylcyclobutyl)acetic Acid for Laboratory Professionals Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant labo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 2-(3,3-Dimethylcyclobutyl)acetic Acid for Laboratory Professionals

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3,3-Dimethylcyclobutyl)acetic acid, synthesized from field-proven safety protocols and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound responsibly, thereby fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact[3].

  • Irritation: Vapors or mist may cause irritation to the respiratory tract[1][2].

  • Flammability: While not definitively classified, many organic acids are combustible[4]. Keep away from heat, sparks, and open flames.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-(3,3-Dimethylcyclobutyl)acetic acid, a thorough risk assessment is mandatory. The following PPE is essential to mitigate exposure risks:

Protection Type Specification Rationale
Eye and Face Chemical safety goggles and a face shield.Provides a robust barrier against splashes and vapors, preventing severe eye damage.
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Protects the skin from direct contact and potential burns.
Body A synthetic apron or a chemically resistant lab coat.Prevents contamination of personal clothing and underlying skin.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, wear a respirator.Minimizes the inhalation of potentially irritating vapors.

Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure[1].

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-(3,3-Dimethylcyclobutyl)acetic acid is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant[1][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].

Step 1: Neutralization (Recommended for Aqueous Waste Streams)

For dilute aqueous solutions of 2-(3,3-Dimethylcyclobutyl)acetic acid, neutralization is a critical step to reduce its corrosivity and prepare it for disposal. This process should be conducted in a chemical fume hood.

Protocol for Neutralization:

  • Preparation: Prepare a weak base solution, such as 5% sodium bicarbonate (baking soda) in water. Using a strong base like sodium hydroxide can cause a violent exothermic reaction and is not recommended for routine neutralization without specific risk assessments[7].

  • Slow Addition: Slowly add the sodium bicarbonate solution to the acidic waste while stirring continuously. The reaction will produce carbon dioxide gas, so effervescence is expected. A helpful tip is to use a saturated solution of sodium bicarbonate; the cessation of fizzing indicates that the solution is no longer acidic[6].

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0[8].

  • Final Product: The resulting solution will be a carboxylate salt and water, which is less hazardous than the original acid[9][10].

Step 2: Waste Collection and Labeling
  • Container Selection: Use a compatible, leak-proof container for waste collection. The container should be clearly labeled as "Hazardous Waste"[6].

  • Labeling: The label must include:

    • The full chemical name: "Waste 2-(3,3-Dimethylcyclobutyl)acetic acid" or "Neutralized 2-(3,3-Dimethylcyclobutyl)acetic acid solution".

    • The primary hazard(s): "Corrosive," "Irritant."

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Handling Spills

In the event of a spill, immediate and proper cleanup is crucial.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Absorb: For minor spills, use an inert absorbent material, such as vermiculite, sand, or a commercial acid spill kit, to soak up the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully sweep or shovel the absorbed material into a designated hazardous waste container[11].

  • Decontaminate: Clean the spill area with a mild detergent and water.

  • Dispose: The container with the absorbed spill material must be labeled as hazardous waste and disposed of through your institution's hazardous waste management program.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Adhere strictly to all federal, state, and local environmental regulations for the disposal of chemical waste[3].

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 2-(3,3-Dimethylcyclobutyl)acetic acid.

DisposalWorkflow start Waste Generated: 2-(3,3-Dimethylcyclobutyl)acetic acid is_aqueous Is the waste an aqueous solution? start->is_aqueous spill Is there a spill? start->spill neutralize Neutralize with a weak base (e.g., Sodium Bicarbonate) to a pH of 6-8 is_aqueous->neutralize Yes collect_waste Collect in a labeled Hazardous Waste container is_aqueous->collect_waste No (Pure Compound) neutralize->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal collect_waste->contact_ehs spill->collect_waste No absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb Yes absorb->collect_waste

Caption: Disposal decision workflow for 2-(3,3-Dimethylcyclobutyl)acetic acid.

References

  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Pinonic acid. Retrieved from [Link]

  • GOV.UK. (2024, October 18). Incident management: acetic acid. Retrieved from [Link]

  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • PubChem. (n.d.). Pinonic acid | C10H16O3. Retrieved from [Link]

  • StudyForce. (2019, August 14). Neutralization of Carboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • SafetyNow ILT. (2022, June 29). Neutralizing Acids and Bases – Quick Tips. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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2-(3,3-Dimethylcyclobutyl)acetic acid
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